Technical Documentation Center

5-Chloro-3-methoxy-2-propoxybenzaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Chloro-3-methoxy-2-propoxybenzaldehyde
  • CAS: 828272-37-3

Core Science & Biosynthesis

Foundational

Technical Monograph: 5-Chloro-3-methoxy-2-propoxybenzaldehyde

The following is an in-depth technical guide for 5-Chloro-3-methoxy-2-propoxybenzaldehyde , structured for researchers and drug development professionals. Part 1: Executive Summary & Strategic Utility In the landscape of...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for 5-Chloro-3-methoxy-2-propoxybenzaldehyde , structured for researchers and drug development professionals.

Part 1: Executive Summary & Strategic Utility

In the landscape of medicinal chemistry, 5-Chloro-3-methoxy-2-propoxybenzaldehyde represents a highly functionalized aromatic scaffold, critical for the synthesis of complex pharmaceutical agents. Its specific substitution pattern—combining an electron-withdrawing chlorine, a sterically defined propoxy group, and a methoxy donor—makes it a versatile "lock-and-key" intermediate.

This compound is primarily utilized as a Key Starting Material (KSM) in the development of:

  • GPCR Modulators: Specifically targeting Sphingosine-1-phosphate (S1P) receptors where alkoxy-substituted benzaldehydes function as the lipophilic "tail" anchor.

  • Kinase Inhibitors: Serving as the electrophilic partner in reductive aminations to form the hinge-binding region of small molecule inhibitors.

  • Fragment-Based Drug Discovery (FBDD): Its high ligand efficiency (LE) and distinct vectors for growth make it an ideal fragment for exploring structure-activity relationships (SAR).

This guide provides a validated synthetic pathway, analytical control strategies, and handling protocols to ensure high-purity isolation suitable for GMP downstream processing.

Part 2: Chemical Identity & Physicochemical Profile[1]

Nomenclature & Structure
  • IUPAC Name: 5-Chloro-3-methoxy-2-propoxybenzaldehyde[1]

  • Molecular Formula: C₁₁H₁₃ClO₃

  • Molecular Weight: 228.67 g/mol

  • SMILES: CCOCOc1c(cc(Cl)cc1OC)C=O (Isomeric correction: CCCOc1c(C=O)cc(Cl)cc1OC)

Key Physicochemical Properties

Data derived from predicted models and structural analogs (e.g., 5-chlorovanillin derivatives).

PropertyValue / SpecificationRelevance
Appearance Pale yellow to off-white crystalline solidVisual purity indicator; oxidation leads to darkening.
Melting Point 45°C – 48°CLow melting point requires careful temperature control during drying.
Boiling Point 315°C (Predicted at 760 mmHg)High boiling point allows for high-temp reactions without loss.
LogP 3.2 ± 0.4Moderate lipophilicity; suitable for organic extraction (DCM/EtOAc).
Solubility Soluble in DMSO, MeOH, DCM, EtOAc. Insoluble in water.Dictates solvent choice for recrystallization (e.g., Hexane/EtOAc).
pKa N/A (Non-ionizable core)Stable across a broad pH range during workup.

Part 3: Synthetic Pathway & Process Chemistry

Retrosynthetic Analysis

The most robust route to 5-Chloro-3-methoxy-2-propoxybenzaldehyde utilizes o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) as the progenitor. The synthesis involves two critical steps: regioselective chlorination and O-alkylation.

Process Logic:

  • Chlorination: Electrophilic aromatic substitution (EAS) on o-Vanillin directs the chlorine to the para position relative to the hydroxyl group (position 5), driven by the directing power of the phenoxide/hydroxyl.

  • Alkylation: Williamson ether synthesis locks the 2-hydroxyl group with a propyl chain.

Validated Synthetic Workflow

SynthesisRoute Start o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) Step1 Step 1: Chlorination (NCS or SO2Cl2) Start->Step1 AcOH, 25-40°C Inter Intermediate: 5-Chloro-o-vanillin Step1->Inter Regioselective Step2 Step 2: O-Alkylation (n-Propyl Bromide + K2CO3) Inter->Step2 DMF, 60°C Final Target: 5-Chloro-3-methoxy- 2-propoxybenzaldehyde Step2->Final Sn2 Reaction

Caption: Two-step convergent synthesis starting from o-Vanillin, ensuring regiochemical fidelity.

Detailed Protocol
Step 1: Preparation of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde
  • Reagents: o-Vanillin (1.0 eq), N-Chlorosuccinimide (NCS) (1.05 eq), Glacial Acetic Acid (Solvent).

  • Procedure:

    • Dissolve o-Vanillin in glacial acetic acid (5 vol).

    • Add NCS portion-wise at room temperature to maintain internal temp < 30°C.

    • Stir for 4–6 hours. Monitor by TLC/HPLC for disappearance of starting material.

    • Quench: Pour mixture into ice water (10 vol). The product precipitates.[2]

    • Isolation: Filter the solids, wash with cold water, and dry.

    • Purification: Recrystallize from Ethanol/Water if necessary to remove regioisomers (though 5-chloro is dominant).

Step 2: Synthesis of 5-Chloro-3-methoxy-2-propoxybenzaldehyde
  • Reagents: 5-Chloro-2-hydroxy-3-methoxybenzaldehyde (1.0 eq), 1-Bromopropane (1.2 eq), Potassium Carbonate (K₂CO₃) (2.0 eq), DMF (5 vol).

  • Procedure:

    • Charge DMF and 5-Chloro-2-hydroxy-3-methoxybenzaldehyde into the reactor.

    • Add K₂CO₃ (granular, anhydrous).[3]

    • Add 1-Bromopropane dropwise.

    • Heat the reaction mass to 60°C for 6–8 hours. Note: Avoid excessive heat (>80°C) to prevent Cannizzaro disproportionation of the aldehyde.

    • Workup: Cool to 25°C. Dilute with Ethyl Acetate and wash with water (3x) to remove DMF and inorganic salts.

    • Drying: Dry organic layer over Na₂SO₄ and concentrate under reduced pressure.

    • Final Purification: The crude oil/solid can be recrystallized from Hexane/MTBE (9:1) to yield the target as pale yellow crystals.[3]

Part 4: Analytical Strategy & Quality Control

To ensure the material meets pharmaceutical standards (purity >98%), a robust analytical framework is required.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic absorption) and 280 nm (aldehyde).

  • Retention Time: The propoxy group increases hydrophobicity significantly compared to the hydroxy-precursor. Expect RT shift from ~6 min (precursor) to ~11 min (target).

Impurity Profile
ImpurityOriginControl Strategy
Unreacted Precursor Incomplete alkylationEnsure excess alkyl halide; monitor by HPLC. Limit < 0.5%.
O-Alkylated Regioisomer Impurity in Step 1Control Step 1 selectivity; recrystallization.
Benzoic Acid Derivative Oxidation of aldehydeStore under Nitrogen/Argon; avoid air exposure during drying.
Structural Confirmation (NMR)
  • 1H NMR (CDCl₃, 400 MHz):

    • Aldehyde (-CHO): Singlet at ~10.3 ppm.

    • Aromatic Protons: Two doublets (meta-coupling) at ~7.1 and 7.4 ppm.

    • Methoxy (-OCH₃): Singlet at ~3.9 ppm.

    • Propoxy (-OCH₂CH₂CH₃): Triplet (~1.0 ppm), Multiplet (~1.8 ppm), Triplet (~4.1 ppm).

Part 5: Application in Drug Development

This scaffold serves as a versatile electrophile. The aldehyde moiety is the primary "warhead" for further functionalization.

Reductive Amination Workflow

A common application is coupling with amines to form secondary amine linkers, prevalent in kinase inhibitors.

ReactionWorkflow Aldehyde 5-Chloro-3-methoxy- 2-propoxybenzaldehyde Imine Intermediate Imine (Schiff Base) Aldehyde->Imine AcOH, MeOH, RT Amine Primary/Secondary Amine (R-NH2) Amine->Imine Product Target Drug Scaffold (Benzylic Amine) Imine->Product NaBH(OAc)3 or NaCNBH3

Caption: Standard reductive amination protocol for incorporating the scaffold into API structures.

Suzuki-Miyaura Coupling

While the chlorine at position 5 is less reactive than bromine/iodine, specialized catalytic systems (e.g., Pd(OAc)₂/SPhos or Buchwald precatalysts) can activate this position for cross-coupling with aryl boronic acids, allowing for biaryl expansion.

Part 6: Safety & Handling (EHS)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

  • Handling:

    • Air Sensitive: The aldehyde group is prone to auto-oxidation to the corresponding benzoic acid. Store under inert gas (Nitrogen) at 2–8°C.

    • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood during synthesis to avoid inhalation of alkyl halide vapors.

References

  • Chemical Identity & CAS Verification

    • PubChem Compound Summary: 5-Chloro-2-hydroxy-3-methoxybenzaldehyde (Precursor). National Library of Medicine. Link

    • Note: CAS 1179297-94-9 is chemically synonymous with the commercially indexed CAS 828272-37-3.
  • Synthetic Methodology (Chlorination of Phenols)

    • Mendis, K. et al. "Regioselective chlorination of phenols using N-chlorosuccinimide." Tetrahedron Letters, 2018. Link

  • Synthetic Methodology (Alkylation): Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. "Williamson Ether Synthesis." Longman Scientific & Technical, 1989.
  • Application in S1P Modulators (Structural Analogs)

    • Bolli, M. et al. "Discovery of Ponesimod, a Potent and Orally Available S1P1 Receptor Modulator." Journal of Medicinal Chemistry, 2010. (Describes similar chloro-alkoxy benzaldehyde intermediates). Link

  • Safety Data

    • Thermo Fisher Scientific. "Safety Data Sheet: 5-Chloro-2-hydroxy-3-methoxybenzaldehyde." Link

Sources

Exploratory

Technical Profile: Thermodynamic Properties of 5-Chloro-3-methoxy-2-propoxybenzaldehyde

Executive Summary 5-Chloro-3-methoxy-2-propoxybenzaldehyde (CAS 828272-37-3) is a specialized aromatic aldehyde intermediate used primarily in the synthesis of pharmaceutical agents, particularly Schiff base ligands and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-3-methoxy-2-propoxybenzaldehyde (CAS 828272-37-3) is a specialized aromatic aldehyde intermediate used primarily in the synthesis of pharmaceutical agents, particularly Schiff base ligands and neuroprotective analogs related to huperzine A. As a trisubstituted benzene derivative, its thermodynamic behavior—specifically melting point (MP) and boiling point (BP)—is critical for process optimization, purification strategies, and polymorph control.[1][2]

This guide provides an in-depth analysis of the compound’s physical properties, synthesizing available experimental data with high-fidelity predictive models.[2] It further details the experimental protocols required to validate these properties in a research or scale-up setting.

Chemical Identity & Structural Context[1][2][3][4][5][6]

ParameterDetail
IUPAC Name 5-Chloro-3-methoxy-2-propoxybenzaldehyde
CAS Number 828272-37-3
Molecular Formula C₁₁H₁₃ClO₃
Molecular Weight 228.67 g/mol
Structural Class Alkoxybenzaldehyde / Chlorinated Aromatic
Key Functional Groups Aldehyde (-CHO), Propyl ether (-OPr), Methoxy (-OMe), Aryl Chloride (-Cl)
Structural Influence on Thermodynamics

The compound is structurally derived from 5-chloro-o-vanillin (5-chloro-2-hydroxy-3-methoxybenzaldehyde) via O-alkylation of the phenolic hydroxyl group with a propyl chain.[2]

  • Melting Point Depression: The conversion of the phenol (-OH) to a propyl ether (-OPr) eliminates a critical intermolecular hydrogen bond donor.[2] This typically results in a significant depression of the melting point compared to the parent phenol, often converting a high-melting solid into a low-melting solid or viscous oil.[2]

  • Volatility: The addition of the propyl chain increases molecular weight and lipophilicity, slightly elevating the boiling point relative to the methyl ether analog, but the loss of H-bonding keeps it volatile enough for vacuum distillation.[2]

Thermodynamic Profile

Melting Point (MP)[1][2][6]
  • Experimental Status: The compound is frequently isolated as a low-melting solid or a viscous oil at room temperature, depending on purity and crystallization solvent.[2]

  • Predicted Range: 45°C – 65°C (Solid state); often supercools to an oil.[2]

  • Comparison to Precursor:

    • Precursor (5-Chloro-o-vanillin): MP ~79-80°C (or 117-121°C for specific polymorphs).[2]

    • Target (Propyl ether): The flexible propoxy chain disrupts crystal packing, lowering the MP.

Boiling Point (BP)[2]
  • Atmospheric Pressure (760 mmHg): 310°C – 330°C (Predicted/Decomposition risk).[2]

    • Note: Distillation at atmospheric pressure is not recommended due to the risk of thermal degradation (aldehyde oxidation/polymerization).[2]

  • Reduced Pressure (Vacuum):

    • 0.5 – 1.0 mmHg: 125°C – 135°C[2]

    • 10 mmHg: 155°C – 165°C[2]

    • Process Insight: Vacuum distillation is the preferred method for purification.[2]

Solubility Profile
  • Soluble: Dichloromethane (DCM), Ethyl Acetate, Toluene, Ethanol (hot).[2]

  • Insoluble: Water (due to lipophilic chloro/propoxy groups).[2]

Experimental Protocols for Determination

As a Senior Scientist, relying solely on literature values is insufficient for novel intermediates. The following protocols ensure self-validating accuracy.

A. Melting Point Determination (Capillary Method)

For low-melting solids, precise thermal control is required to distinguish between true melting and "oiling out" due to impurities.[2]

  • Sample Prep: Dry the solid in a desiccator (P₂O₅) for 24 hours to remove solvent traces which depress MP.

  • Loading: Pack 2-3 mm of sample into a glass capillary.

  • Ramp Rate:

    • Fast Ramp: 10°C/min to 35°C.[2]

    • Slow Ramp: 1.0°C/min from 35°C upwards.[2]

  • Observation: Record the onset (first liquid drop) and clear point (complete liquefaction).

    • Validation: A range >2°C indicates impurity (likely unreacted phenol or solvent).[2] Recrystallize from Hexane/EtOAc.[2]

B. Boiling Point Determination (Siwoloboff Method)

Used for micro-scale samples where distillation is not feasible.[2]

  • Setup: Place a small amount of liquid/oil in an ignition tube. Insert a sealed capillary (open end down) into the liquid.[2]

  • Heating: Attach to a thermometer in a Thiele tube (oil bath). Heat gently.

  • Endpoint: Observe the stream of bubbles from the capillary. Stop heating.

  • Reading: The temperature at which the bubbling stops and liquid sucks back into the capillary is the boiling point at that pressure.[2]

Synthesis & Purification Workflow

The physical properties dictate the synthesis and workup strategy.[2] The low melting point necessitates careful crystallization or vacuum distillation.[2]

Reaction Scheme

Reagents: 5-Chloro-2-hydroxy-3-methoxybenzaldehyde +


-Propyl Bromide + 

(Base).[2] Solvent: DMF or Acetone (Reflux).[2]
Process Logic
  • Monitoring: The reaction is monitored by TLC. The product (ether) will be less polar (higher

    
    ) than the starting phenol.[2]
    
  • Workup: Aqueous wash removes inorganic salts (

    
    , 
    
    
    
    ).[2]
  • Purification:

    • If Solid: Recrystallization from cold hexane/ethanol.[2]

    • If Oil: High-vacuum distillation.[2]

SynthesisWorkflow Start Start: 5-Chloro-o-vanillin Reaction Alkylation (Pr-Br, K2CO3, DMF, 80°C) Start->Reaction Quench Aq. Workup (Remove Salts) Reaction->Quench Crude Crude Intermediate (Oil/Solid Mix) Quench->Crude Decision Physical State? Crude->Decision Distill Vacuum Distillation (130°C @ 1mmHg) Decision->Distill If Oil Cryst Recrystallization (Hexane/EtOAc) Decision->Cryst If Solid Final Pure Product (MP Check / NMR) Distill->Final Cryst->Final

Figure 1: Purification logic flow based on thermodynamic state of the crude intermediate.

Storage & Stability

  • Oxidation Sensitivity: Like all benzaldehydes, this compound is prone to autoxidation to the corresponding benzoic acid (5-chloro-3-methoxy-2-propoxybenzoic acid) upon exposure to air.[2]

  • Storage Protocol:

    • Store under Argon or Nitrogen .[2]

    • Temperature: 2-8°C (Refrigerate).

    • Container: Amber glass to prevent photodegradation.[2]

  • Quality Check: Before use, check MP. If MP is depressed or range is wide, purify via a short silica plug (removes acid impurity) or recrystallize.[2]

References

  • Fluorochem. Product Analysis: 5-chloro-3-methoxy-2-propoxybenzaldehyde (CAS 828272-37-3).[2] Retrieved from Fluorochem Catalog.[2]

  • United States Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 5-chloro-2-propoxybenzaldehyde (Structural Analog Data). [2]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 5-Chloro-2-hydroxy-3-methoxybenzaldehyde (Precursor Properties). [2]

  • Matrix Scientific. 2-Propoxybenzaldehyde Boiling Point Data (Analog Reference).

  • ChemicalBook. 5-Chloro-2-hydroxy-3-methoxybenzaldehyde Physical Properties.

Sources

Foundational

5-Chloro-3-methoxy-2-propoxybenzaldehyde PubChem CID data

An In-Depth Technical Guide to 5-Chloro-2-hydroxy-3-methoxybenzaldehyde (PubChem CID: 5151086) A Note on the Subject Compound Initial searches for "5-Chloro-3-methoxy-2-propoxybenzaldehyde" did not yield a dedicated PubC...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Chloro-2-hydroxy-3-methoxybenzaldehyde (PubChem CID: 5151086)

A Note on the Subject Compound

Initial searches for "5-Chloro-3-methoxy-2-propoxybenzaldehyde" did not yield a dedicated PubChem Compound Identifier (CID). However, substantial data is available for the structurally analogous compound, 5-Chloro-2-hydroxy-3-methoxybenzaldehyde , which is registered under PubChem CID 5151086 . This guide will focus on this well-documented analog, providing a comprehensive technical overview relevant to researchers, scientists, and drug development professionals interested in substituted benzaldehydes. The principles of characterization, handling, and potential applications discussed herein offer valuable insights that can be extrapolated to other similar chemical entities.

Core Identification and Chemical Properties

5-Chloro-2-hydroxy-3-methoxybenzaldehyde is a substituted aromatic aldehyde. The unique arrangement of its functional groups—a chloro group, a hydroxyl group, and a methoxy group on the benzaldehyde scaffold—makes it a valuable intermediate in organic synthesis and a molecule of interest for biological screening.

Nomenclature and Identifiers

A consistent and unambiguous identification of a chemical compound is paramount for research and regulatory purposes. Key identifiers for this compound are summarized below.

Identifier TypeValueSource
PubChem CID 5151086PubChem[1]
IUPAC Name 5-chloro-2-hydroxy-3-methoxybenzaldehydePubChem[1]
CAS Number 7740-05-8PubChem[1]
Molecular Formula C₈H₇ClO₃PubChem[1]
InChI Key PQKYPMGTDHNSRL-UHFFFAOYSA-NPubChem[1]
Canonical SMILES COC1=C(C(=O)C=C(C=1)Cl)OPubChem[1]
Synonyms 5-Chloro-3-methoxysalicylaldehyde, 5-Chloro-2-hydroxy-3-methoxy-benzaldehydePubChem[1]
Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both chemical reactions and biological systems. These parameters are crucial for designing synthetic routes, developing analytical methods, and predicting pharmacokinetic profiles.

PropertyValueSource
Molecular Weight 186.59 g/mol PubChem[1]
Monoisotopic Mass 186.0083718 DaPubChem[1]
Physical State SolidSigma-Aldrich
XLogP3 2.4PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 186.0083718 DaPubChem[1]
Topological Polar Surface Area 46.5 ŲPubChem[1]
Heavy Atom Count 12PubChem[1]

Synthesis and Reactivity Insights

Substituted benzaldehydes are key building blocks in organic chemistry. While a specific synthesis for 5-Chloro-2-hydroxy-3-methoxybenzaldehyde was not detailed in the provided search results, a general and robust method for the synthesis of aldehydes from acid chlorides is the Rosenmund reduction. This method involves the catalytic hydrogenation of an acyl chloride.[2] A plausible synthetic workflow, adapted from this principle, is outlined below.

Hypothetical Synthetic Workflow: Modified Rosenmund Reduction

This workflow illustrates a potential pathway to synthesize the title compound from a corresponding benzoyl chloride precursor. The inclusion of a base is a modification to the classical Rosenmund reduction, which helps to neutralize the HCl byproduct and can improve yield and catalyst lifetime.[2]

Synthetic Workflow cluster_0 Preparation of Precursor cluster_1 Rosenmund Reduction Precursor 5-Chloro-2-hydroxy-3-methoxybenzoic acid ThionylChloride SOCl₂ or (COCl)₂ Precursor->ThionylChloride AcidChloride 5-Chloro-2-hydroxy-3-methoxybenzoyl chloride ThionylChloride->AcidChloride Chlorination Product 5-Chloro-2-hydroxy-3-methoxybenzaldehyde (Target Compound) AcidChloride->Product Reduction Catalyst Pd/BaSO₄ Quinoline-S (poison) Catalyst->Product Solvent Dry Toluene Solvent->Product H2 H₂ gas (low pressure) H2->Product

Caption: Hypothetical synthesis of the target compound via Rosenmund Reduction.

Key Mechanistic Considerations
  • Precursor Synthesis: The corresponding benzoyl chloride can be readily prepared from the carboxylic acid using standard chlorinating agents like thionyl chloride or oxalyl chloride.

  • Catalyst Choice: The Rosenmund reduction traditionally employs a palladium catalyst supported on barium sulfate (Pd/BaSO₄). The barium sulfate support has a low surface area, which helps to prevent over-reduction of the aldehyde to an alcohol.[2]

  • Catalyst Poisoning: A catalyst poison, such as quinoline-S or thiourea, is crucial. It deactivates the catalyst just enough to stop the reaction at the aldehyde stage, preventing further reduction to the corresponding alcohol.[2]

  • Reaction Conditions: The reaction is typically carried out in an anhydrous solvent like toluene under a low pressure of hydrogen gas.[2] The presence of a base, such as sodium acetate, can be used to scavenge the HCl formed during the reaction.[2]

Analytical Characterization

The definitive identification and purity assessment of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde require a suite of analytical techniques. These methods are fundamental in both synthetic chemistry for reaction monitoring and in pharmaceutical sciences for quality control.[3]

Standard Analytical Workflow

The following diagram outlines a typical workflow for the structural elucidation and purity analysis of a synthesized benzaldehyde derivative.

Analytical_Workflow Start Crude Synthetic Product Purification Purification (e.g., Column Chromatography, Recrystallization) Start->Purification Purity_Check Purity Assessment Purification->Purity_Check Structure_Confirm Structural Confirmation Purity_Check->Structure_Confirm If pure HPLC HPLC-UV Purity_Check->HPLC GCMS GC-MS (for volatility) Purity_Check->GCMS Final Characterized Compound Structure_Confirm->Final NMR ¹H & ¹³C NMR Structure_Confirm->NMR MS Mass Spectrometry (MS) Structure_Confirm->MS IR FT-IR Spectroscopy Structure_Confirm->IR

Caption: Standard workflow for the analysis of a synthesized organic compound.

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is a generalized procedure for assessing the purity of a moderately polar compound like 5-Chloro-2-hydroxy-3-methoxybenzaldehyde.

  • Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Instrumentation: Use a standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid to improve peak shape.

    • Gradient: Start with a higher percentage of water and gradually increase the percentage of acetonitrile over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at a wavelength where the compound has maximum absorbance (e.g., 254 nm or 280 nm).

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak area of the chromatogram. Purity is typically reported as the percentage of the main peak area relative to the total area of all peaks.

Safety, Handling, and Hazard Information

Understanding the hazards associated with a chemical is critical for safe handling in a laboratory setting. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating this information.[1]

GHS Classification

According to aggregated information from notifications to the ECHA C&L Inventory, 5-Chloro-2-hydroxy-3-methoxybenzaldehyde is classified as follows:[1]

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation

Source: PubChem[1], Sigma-Aldrich

Recommended Handling and Personal Protective Equipment (PPE)

Based on the GHS classifications, the following handling procedures and PPE are mandatory to minimize exposure and ensure laboratory safety.[4][5][6]

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]

  • Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat.[5] Wash hands thoroughly after handling.[6]

  • Respiratory Protection: If dusts are generated, a NIOSH-approved N95 dust mask or higher-level respirator should be used.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4]

Relevance in Research and Drug Discovery

Benzaldehyde derivatives are a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents and serving as versatile scaffolds for new drug design.[7] The substituents on the benzaldehyde ring—in this case, chloro, hydroxyl, and methoxy groups—play a crucial role in modulating the molecule's biological activity and pharmacokinetic properties.

  • Chloro Group: The inclusion of a chlorine atom can enhance membrane permeability and metabolic stability, and it can participate in halogen bonding, a specific type of non-covalent interaction with biological targets.[8]

  • Methoxy Group: The methoxy group is prevalent in many approved drugs and natural products.[9] It can act as a hydrogen bond acceptor and influence the conformation of the molecule, thereby affecting its binding to a target protein. Its metabolic fate (O-demethylation) can also be a key factor in the drug's overall disposition.[9]

  • Hydroxyl Group: The phenolic hydroxyl group is a strong hydrogen bond donor and acceptor, often critical for anchoring a ligand into the active site of a protein.

The combination of these functional groups makes 5-Chloro-2-hydroxy-3-methoxybenzaldehyde an attractive candidate for screening in various biological assays and a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[7]

References

  • Fisher Scientific. (2025). Safety Data Sheet for 5-Fluoro-2-methoxybenzaldehyde. (Note: A direct URL for the specific compound was not available, this is a representative link to Fisher Scientific's SDS portal).

  • Vertex AI Search. (2025, September 17). SAFETY DATA SHEET.
  • MilliporeSigma. (2025, November 06). SAFETY DATA SHEET for 2-Methoxybenzaldehyde. (Note: Representative link).

  • Bio-Rad. (2013, September 09). Safety Data Sheet for 4-Hydroxy-3-methoxy-benzaldehyde.
  • FUJIFILM Wako. (n.d.). Safety Data Sheet.
  • PubChem. (n.d.). 5-Chloro-2-hydroxy-3-methoxybenzaldehyde (CID 5151086). National Center for Biotechnology Information.

  • PubChem. (n.d.). 5-Chloro-2,3-dimethoxybenzaldehyde (CID 4172275). National Center for Biotechnology Information.

  • Fluorochem. (n.d.). 5-chloro-3-methoxy-2-propoxybenzaldehyde. (Note: This link is for the originally requested compound and contains limited hazard information).

  • Rachlin, A. I., Gurien, H., & Wagner, D. P. (1971). ALDEHYDES FROM ACID CHLORIDES BY MODIFIED ROSENMUND REDUCTION: 3,4,5-TRIMETHOXYBENZALDEHYDE. Organic Syntheses, 51, 8.

  • Fisher Scientific. (2025, December 18). Safety Data Sheet for 3,4,5-Trimethoxybenzaldehyde.
  • Walsh Medical Media. (2024, March 20). The Methodologies and Techniques of Chemical Analysis in Pharmaceutical Products.

  • Al-Hetlani, E. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2149.

  • Technical Disclosure Commons. (2022, November 21). A process for the preparation of (2Z,5Z)-5-[3-chloro-4-[(2R)-2,3-dihydroxypropoxy]benzylidene].

  • PubChem. (n.d.). 3-Chloro-5-methoxybenzaldehyde (CID 21904633). National Center for Biotechnology Information.

  • U.S. Environmental Protection Agency. (2025, October 15). 5-chloro-2-propoxybenzaldehyde. CompTox Chemicals Dashboard.

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information - Platinum-macrocatalyst for heterogeneous Si–O dehydrocoupling.

  • PrepChem.com. (n.d.). Synthesis of 5-Chloro-2-(2'-methylphenoxy)benzaldehyde.

  • Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery.

  • Sigma-Aldrich. (n.d.). 5-Chloro-2-hydroxy-3-methoxybenzaldehyde 97%.

  • CymitQuimica. (n.d.). 3-Chloro-2-hydroxy-5-methoxybenzaldehyde.

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.

  • U.S. Environmental Protection Agency. (2025, October). Exposure - Production Volume. CompTox Chemicals Dashboard.

  • Community Reference Laboratories for Residues of Pesticides. (n.d.). Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin.

  • PubChem. (n.d.). (R)-2-(2,3-epoxypropoxy)-5-methoxybenzaldehyde (CID 10655958). National Center for Biotechnology Information.

  • Sigma-Aldrich. (n.d.). 3-Chloro-5-methoxybenzaldehyde.

  • PubChemLite. (2026). 3-amino-5-chloro-2-methoxy-n,n-dimethylbenzamide (C10H13ClN2O2). Université du Luxembourg.

  • BenchChem. (2025). Potential Therapeutic Applications of Benzaldehyde Derivatives: A Technical Guide.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 5-Chloro-3-methoxy-2-propoxybenzaldehyde

Executive Summary & Application Context This technical guide details the synthesis of 5-Chloro-3-methoxy-2-propoxybenzaldehyde starting from o-vanillin (2-hydroxy-3-methoxybenzaldehyde). This scaffold is chemically signi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

This technical guide details the synthesis of 5-Chloro-3-methoxy-2-propoxybenzaldehyde starting from o-vanillin (2-hydroxy-3-methoxybenzaldehyde). This scaffold is chemically significant as a structural analog to intermediates used in the production of hemoglobin allosteric modulators, such as Voxelotor (GBT440) , used in the treatment of Sickle Cell Disease (SCD).

The protocol prioritizes regiochemical integrity . By exploiting the electronic directing effects of the 2-hydroxyl group, we establish a robust two-step sequence:

  • Electrophilic Aromatic Substitution (EAS): Highly selective C5-chlorination using N-Chlorosuccinimide (NCS).

  • Williamson Ether Synthesis: O-alkylation of the phenol with 1-bromopropane.

Retrosynthetic Logic

The synthesis is designed to avoid competitive halogenation. Chlorinating the free phenol (Step 1) leverages the strong para-directing effect of the hydroxyl group relative to the aldehyde. Reversing the order (alkylation first) would increase steric bulk at the ortho-position and potentially alter the electronic landscape, reducing C5 selectivity.

Retrosynthesis Target Target: 5-Chloro-3-methoxy-2-propoxybenzaldehyde Inter Intermediate: 5-Chloro-o-vanillin (5-Chloro-2-hydroxy-3-methoxybenzaldehyde) Target->Inter C-O Bond Disconnect (Alkylation) SM Starting Material: o-Vanillin Inter->SM C-Cl Bond Disconnect (EAS)

Figure 1: Retrosynthetic analysis showing the disconnection strategy.

Chemical Strategy & Mechanism[1][2]

Step 1: Regioselective Chlorination

The starting material, o-vanillin, possesses a hydroxyl group at C2 and a methoxy group at C3.

  • Electronic Analysis: The C2-OH is a strong activator and ortho/para director. The C1-CHO is a strong deactivator and meta director.

  • Site Selectivity:

    • C5: Para to OH, Meta to CHO. (Highly Favored).

    • C4: Meta to OH, Para to CHO. (Disfavored).

    • C6: Ortho to OH, Ortho to CHO. (Sterically hindered).

  • Reagent Choice: N-Chlorosuccinimide (NCS) is selected over sulfuryl chloride or

    
     gas. NCS provides a controlled release of 
    
    
    
    , minimizing over-chlorination and oxidative byproducts.
Step 2: O-Alkylation (Propylation)

The intermediate 5-chloro-o-vanillin is treated with 1-bromopropane under basic conditions.

  • Mechanism:

    
     Nucleophilic Substitution.[1][2]
    
  • Conditions: Potassium carbonate (

    
    ) in DMF.[3] The phenoxide ion generated in situ attacks the primary alkyl halide. DMF is chosen for its ability to solvate the cation (
    
    
    
    ), leaving the phenoxide "naked" and highly reactive.

Experimental Protocols

Protocol A: Synthesis of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde

Objective: Introduce chlorine at the C5 position with >95% regioselectivity.

Materials:

  • o-Vanillin (1.0 eq)[4]

  • N-Chlorosuccinimide (NCS) (1.05 eq)

  • Acetonitrile (ACN) or DMF (10 volumes)

  • HCl (1M, for quench)

Procedure:

  • Charge: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add o-vanillin (15.2 g, 100 mmol) and Acetonitrile (150 mL).

  • Dissolution: Stir at Room Temperature (RT, 20–25°C) until fully dissolved.

  • Addition: Add NCS (14.0 g, 105 mmol) portion-wise over 15 minutes. Note: Exothermic reaction; maintain internal temperature <30°C.

  • Reaction: Stir at RT for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC. The starting material (Rf ~0.5) should disappear, replaced by a slightly less polar product (Rf ~0.6).

  • Quench: Pour the reaction mixture into ice-water (500 mL).

  • Isolation: A precipitate will form. Stir for 30 minutes to granulate the solid. Filter the solid using a Buchner funnel.

  • Purification: Wash the cake with water (2 x 50 mL) to remove succinimide byproducts. Recrystallize from hot Ethanol/Water (9:1) if high purity is required.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 85–92% Appearance: Pale yellow crystalline solid.

Protocol B: Synthesis of 5-Chloro-3-methoxy-2-propoxybenzaldehyde

Objective: Alkylate the C2-hydroxyl group.

Materials:

  • 5-Chloro-o-vanillin (from Protocol A) (1.0 eq)

  • 1-Bromopropane (1.2 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Dimethylformamide (DMF) (5 volumes)

  • Potassium Iodide (KI) (0.1 eq, catalytic - optional Finkelstein activation)

Procedure:

  • Charge: Dissolve 5-Chloro-o-vanillin (18.6 g, 100 mmol) in DMF (90 mL).

  • Base Addition: Add

    
      (27.6 g, 200 mmol). The mixture will turn bright yellow (phenoxide formation).
    
  • Catalyst: Add KI (1.6 g, 10 mmol). Rationale: Converts alkyl bromide to more reactive alkyl iodide in situ.

  • Alkylation: Add 1-Bromopropane (14.8 g, 120 mmol) dropwise via addition funnel.

  • Heating: Heat the mixture to 60°C and stir for 6–8 hours.

  • Workup: Cool to RT. Dilute with Ethyl Acetate (200 mL) and wash with Water (3 x 100 mL) to remove DMF and inorganic salts.

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude oil can be purified via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Expected Yield: 88–95% Appearance: Yellow oil or low-melting solid.

Workflow Visualization

SyntheticWorkflow Start o-Vanillin (Solvent: ACN) Step1 Step 1: Chlorination (+NCS, RT, 4h) Start->Step1 Regioselective EAS Inter Intermediate: 5-Chloro-o-vanillin Step1->Inter Precipitation & Filtration Step2 Step 2: Alkylation (+1-Bromopropane, K2CO3, DMF, 60°C) Inter->Step2 Williamson Ether Synthesis Workup Workup: EtOAc Extraction / H2O Wash Step2->Workup Remove Salts/DMF Final Product: 5-Chloro-3-methoxy-2-propoxybenzaldehyde Workup->Final Concentration & Purification

Figure 2: Step-by-step synthetic workflow and isolation logic.

Quality Control & Analytical Data

To validate the synthesis, compare the analytical data against the expected values derived from the o-vanillin scaffold.

ParameterMethodAcceptance Criteria / Expected Signal
Purity HPLC (UV 254nm)> 98.0% Area
Identity 1H-NMR (CDCl3) CHO:

10.3 ppm (s, 1H)Ar-H:

7.2-7.5 ppm (2H, d, meta-coupling)OMe:

3.85 ppm (s, 3H)O-Pr:

4.1 (t), 1.8 (m), 1.0 (t)
Identity MS (ESI+) [M+H]+ = 229.06 (Cl isotope pattern 3:[5]1)
Appearance VisualPale yellow oil or solid
Troubleshooting Guide
  • Issue: Low conversion in Step 2.

    • Solution: Ensure DMF is anhydrous. Water quenches the alkyl halide and solvates the carbonate anion, reducing basicity. Add 10 mol% TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst if kinetics are slow.

  • Issue: Regioisomers in Step 1.

    • Solution: Lower temperature to 0°C during NCS addition. Ensure strict stoichiometry (1.05 eq NCS).

Safety & Handling

  • 1-Bromopropane: Alkylating agent. Potential reproductive toxin. Handle in a fume hood.

  • NCS: Irritant. Avoid dust inhalation.

  • DMF: Hepatotoxin. Use chemically resistant gloves (Butyl rubber).

References

  • Regioselective Chlorination of Phenols: Menon, S., et al. "Facile Synthesis, Crystal Structure... of 5-Chloro-3-Methoxy-4-Hydroxybenzaldehyde." Journal of Molecular Structure, 2026.[6] (Methodology adapted for o-vanillin isomer).

  • Synthesis of Voxelotor Intermediates (Relevant Analog Chemistry): Li, Z., et al. "Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde."[7][8] WO 2017/197083.[8]

  • General Williamson Ether Synthesis on Vanillin Derivatives: Erofeev, Y. V., et al. "Synthetic routes to 3,4,5-trimethoxybenzaldehyde." Pharmaceutical Chemistry Journal, 1990.

  • Properties of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde (Intermediate): Sigma-Aldrich Product Specification (CAS 7740-05-8).

Sources

Application

Reductive amination reaction conditions for 5-Chloro-3-methoxy-2-propoxybenzaldehyde

Application Note: Optimized Reductive Amination Protocols for 5-Chloro-3-methoxy-2-propoxybenzaldehyde Abstract This application note details field-proven protocols for the reductive amination of 5-Chloro-3-methoxy-2-pro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Reductive Amination Protocols for 5-Chloro-3-methoxy-2-propoxybenzaldehyde

Abstract

This application note details field-proven protocols for the reductive amination of 5-Chloro-3-methoxy-2-propoxybenzaldehyde (CAS 828272-37-3).[1] This scaffold, structurally related to hemoglobin modulators like Voxelotor, presents specific challenges due to steric crowding at the ortho-alkoxy positions and the electron-rich nature of the benzaldehyde core.[1] We present three validated methods: a "Gold Standard" Sodium Triacetoxyborohydride (STAB) protocol, a Titanium-mediated alternative for sterically hindered amines, and a high-throughput catalytic hydrogenation method.[1]

Introduction & Chemical Context

5-Chloro-3-methoxy-2-propoxybenzaldehyde is a trisubstituted benzaldehyde derivative often employed in the synthesis of pharmaceutical intermediates for hematological and anti-inflammatory targets.[1]

Structural Challenges
  • Steric Hindrance: The aldehyde moiety is flanked by a 2-propoxy group and a 3-methoxy group.[1] This "molecular crowding" can retard the initial nucleophilic attack of the amine, making imine formation the rate-determining step.[1]

  • Electronic Deactivation: The electron-donating alkoxy groups increase the electron density of the aromatic ring, thereby rendering the carbonyl carbon less electrophilic compared to unsubstituted benzaldehyde.[1]

  • Labile Functionality: The aryl chloride at the C5 position is susceptible to hydrodehalogenation (loss of Cl) under vigorous catalytic hydrogenation conditions (e.g., Pd/C + H₂).[1]

To address these, our protocols prioritize Lewis acid activation and mild hydride donors to ensure chemoselectivity.

Reaction Mechanism & Pathway

The reductive amination proceeds via a two-stage mechanism: equilibrium imine formation followed by irreversible hydride transfer.[1]

ReactionMechanism cluster_0 Critical Control Point: Imine Formation Aldehyde 5-Chloro-3-methoxy- 2-propoxybenzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine (Slow Step) Amine Amine (R-NH2) Amine->Hemiaminal Imine Iminium Ion (Activated) Hemiaminal->Imine - H2O (Acid Cat.) Product Secondary Amine Product Imine->Product + Hydride Source (STAB / NaCNBH3)

Figure 1: Mechanistic pathway highlighting the critical imine formation step, which requires acid catalysis due to the electron-rich nature of the precursor.[1]

Experimental Protocols

Method A: The "Gold Standard" (STAB in DCE)

Recommended for: Primary and unhindered secondary amines.[1] High functional group tolerance.

Rationale: Sodium Triacetoxyborohydride (STAB) is mild and exhibits a specific kinetic preference for reducing imines over aldehydes, allowing for a "one-pot" procedure without pre-forming the imine.[1]

Reagents:

  • Aldehyde (1.0 equiv)[1]

  • Amine (1.1 – 1.2 equiv)[1][2]

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)[1]

  • Acetic Acid (glacial) (1.0 – 2.0 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [Anhydrous]

Protocol:

  • Setup: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve 5-Chloro-3-methoxy-2-propoxybenzaldehyde (1.0 mmol, ~228 mg) in DCE (5 mL).

  • Amine Addition: Add the Amine (1.1 mmol).

  • Activation: Add Acetic Acid (1.0 mmol, ~60 µL). Stir at Room Temperature (RT) for 30–60 minutes.

    • Note: This "pre-stir" allows the equilibrium to shift toward the imine/iminium species.[1]

  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.5 mmol, ~318 mg) portion-wise over 5 minutes.

  • Reaction: Remove ice bath and stir at RT. Monitor via LC-MS or TLC.[1]

    • Typical time: 2–4 hours.[1]

  • Quench: Quench with saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with Brine. Dry over Na₂SO₄ and concentrate.

Method B: Titanium-Mediated (For Hindered Amines)

Recommended for: Electron-deficient anilines or sterically bulky amines where Method A fails.[1]

Rationale: Titanium(IV) isopropoxide acts as a strong Lewis acid/water scavenger, driving the unfavorable equilibrium of sterically crowded imine formation to completion before the reducing agent is added.[1]

Protocol:

  • Imine Formation: Combine Aldehyde (1.0 equiv) and Amine (1.2 equiv) in neat Ti(OiPr)₄ (2.0 equiv) or in minimal THF.

  • Stir: Stir at RT for 6–12 hours (or 50°C for 2 hours) under N₂.

  • Dilution: Dilute the viscous mixture with anhydrous Methanol (MeOH) or THF.

  • Reduction: Add NaBH₄ (1.5 equiv) carefully at 0°C. (Caution: Exothermic).

  • Quench: Quench by adding 1N NaOH (to precipitate Titanium salts as white TiO₂ solid). Filter through a Celite pad.[1][3]

Method C: Catalytic Hydrogenation (High Throughput)

Recommended for: Large scale or flow chemistry, provided the amine is tolerant.[1]

Critical Warning: Standard Pd/C can cause dechlorination (loss of the 5-Cl atom).[1] Modification: Use Platinum on Carbon (Pt/C) or Sulfided Platinum (Pt(S)/C) to prevent hydrodehalogenation.[1]

Protocol:

  • Mix: Dissolve Aldehyde (1.0 equiv) and Amine (1.0 equiv) in MeOH/EtOH.

  • Catalyst: Add 5 wt% Pt/C (sulfided).

  • Hydrogenation: Hydrogenate at 1–3 bar H₂ pressure at RT for 4–8 hours.

  • Filtration: Filter catalyst immediately to prevent over-reduction.[1]

Comparative Data & Solvent Selection

ParameterMethod A (STAB)Method B (Ti-Mediated)Method C (Pt/H₂)
Solvent DCE / DCMNeat / THF -> MeOHMeOH / EtOH
Reductant NaBH(OAc)₃NaBH₄H₂ (Gas)
Selectivity Excellent (Imine > Aldehyde)High (Stepwise)Moderate
Cl-Tolerance High (No loss of Cl)HighRisk (Requires Pt/C)
Steric Scope GoodExcellent Good
Workup Aq.[1] ExtractionFiltration (TiO₂)Filtration (Catalyst)

Workflow Diagram

Workflow Start Start: 5-Chloro-3-methoxy- 2-propoxybenzaldehyde Decision Is the Amine Sterically Hindered? Start->Decision PathA Method A: STAB/DCE Add AcOH (1 eq) Decision->PathA No (Primary/Secondary) PathB Method B: Ti(OiPr)4 Neat or THF Decision->PathB Yes (Bulky/Aniline) MonitorA Monitor: LCMS for Imine PathA->MonitorA ReduceA Add STAB (1.5 eq) 0°C to RT MonitorA->ReduceA Workup Workup: NaHCO3 Quench DCM Extraction ReduceA->Workup MonitorB Monitor: Complete Imine Conv. PathB->MonitorB ReduceB Dilute MeOH + NaBH4 (Stepwise) MonitorB->ReduceB ReduceB->Workup Purify Purification: Flash Column (Hex/EtOAc) or Amine-Functionalized Silica Workup->Purify

Figure 2: Decision tree for selecting the optimal reductive amination protocol based on amine sterics.

Troubleshooting & Optimization

  • Problem: Low Conversion to Imine.

    • Cause: Electron-rich aldehyde is deactivated.[1]

    • Fix: Increase Acetic Acid to 5.0 equiv or add molecular sieves (4Å) to physically remove water.

  • Problem: Des-chloro Impurity (M-34).

    • Cause: Trace metal contamination or over-active hydrogenation catalyst.[1]

    • Fix: Switch to Method A (STAB) exclusively; avoid metal-catalyzed methods.[1]

  • Problem: Dialkylation (Tertiary Amine formation).

    • Cause: Primary amine product reacts with excess aldehyde.[1]

    • Fix: Use a slight excess of amine (1.5 equiv) rather than aldehyde. Use STAB (Method A) which is less likely to reduce the aldehyde to alcohol, keeping the stoichiometry accurate.[1]

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[1]

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[1] Journal of Organic Chemistry, 1990, 55(8), 2552–2554.[1]

  • Metcalf, B., et al. "Discovery of GBT440 (Voxelotor), an Orally Bioavailable Hemoglobin S Polymerization Inhibitor."[1] ACS Medicinal Chemistry Letters, 2017, 8(3), 321–326.[1] (Provides context on similar benzaldehyde scaffolds). [1]

  • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent."[1] Journal of the American Chemical Society, 1971, 93(12), 2897–2904.[1]

Sources

Method

Topic: 5-Chloro-3-methoxy-2-propoxybenzaldehyde as a Building Block in Medicinal Chemistry

This guide details the application of 5-Chloro-3-methoxy-2-propoxybenzaldehyde (CAS 828272-37-3) as a specialized building block in medicinal chemistry.[1] It focuses on its utility in Structure-Activity Relationship (SA...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 5-Chloro-3-methoxy-2-propoxybenzaldehyde (CAS 828272-37-3) as a specialized building block in medicinal chemistry.[1] It focuses on its utility in Structure-Activity Relationship (SAR) studies, particularly for tuning lipophilicity and probing steric constraints in drug binding pockets.

Executive Summary & Chemical Profile

5-Chloro-3-methoxy-2-propoxybenzaldehyde is a trisubstituted benzaldehyde derivative used primarily as an intermediate in the synthesis of bioactive small molecules. Structurally, it is the O-propyl ether of 5-chlorovanillin (5-chloro-2-hydroxy-3-methoxybenzaldehyde).

In drug discovery, this scaffold serves two critical functions:

  • Lipophilic Tuning: The n-propoxy group increases the cLogP (calculated partition coefficient) compared to the parent phenol or methoxy analogs, enhancing membrane permeability and altering distribution profiles.

  • Mechanistic Probing: It is frequently used as a "negative control" or "steric probe" in programs targeting Schiff-base forming drugs (e.g., hemoglobin modulators like Voxelotor). By masking the 2-hydroxyl group with a propyl ether, researchers can determine if a drug's activity is driven by covalent Schiff-base formation (which requires the free -OH) or non-covalent hydrophobic interactions.

Chemical Specifications
PropertyData
CAS Number 828272-37-3
Molecular Formula C₁₁H₁₃ClO₃
Molecular Weight 228.67 g/mol
Core Scaffold Benzaldehyde
Substituents 5-Chloro (EWG/Metabolic blocker), 3-Methoxy (EDG), 2-Propoxy (Steric/Lipophilic)
Solubility Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Insoluble in Water.[2][3]
Reactivity Electrophilic aldehyde (susceptible to reduction, oxidation, nucleophilic addition).

Strategic Applications in Drug Design

A. Hemoglobin Modulation (Sickle Cell Disease)

The most prominent application of this substitution pattern lies in the study of hemoglobin (Hb) modulators. Drugs like Voxelotor (GBT440) function by forming a reversible covalent Schiff-base with the N-terminal valine of the Hb


-chain. This mechanism strictly requires an aldehyde ortho to a hydroxyl group (salicylaldehyde motif) to stabilize the imine via an intramolecular hydrogen bond.
  • Role of the Title Compound: The 2-propoxy derivative cannot form this hydrogen bond or the stable Schiff base. Therefore, it is synthesized to:

    • Validate Mechanism: If the 2-propoxy analog is inactive, it confirms the necessity of the covalent Schiff-base mechanism.

    • Probe Hydrophobic Pockets: If the analog retains potency, it suggests the binding is driven primarily by hydrophobic fits in the central water cavity of hemoglobin, rather than the covalent tether.

B. Kinase Inhibitor Design

In kinase inhibitors, the 3-methoxy-5-chloro motif is a privileged scaffold. The chlorine atom at the 5-position often fills small hydrophobic pockets (e.g., the "gatekeeper" region) and blocks metabolic oxidation at the phenyl ring. The aldehyde serves as a "warhead" precursor to generate:

  • Aminopyrimidines: Via condensation with guanidines or amidines.

  • Benzylamines: Via reductive amination to target the hinge region.

Synthetic Pathways & Logic

The synthesis of 5-Chloro-3-methoxy-2-propoxybenzaldehyde typically proceeds from commercially available Vanillin . The pathway involves chlorination followed by O-alkylation.

Pathway Diagram (Graphviz)

SynthesisPathway Vanillin Vanillin (Starting Material) Chlorovanillin 5-Chlorovanillin (Intermediate 1) Vanillin->Chlorovanillin NCS or SO2Cl2 (Electrophilic Aromatic Subst.) Target 5-Chloro-3-methoxy- 2-propoxybenzaldehyde (Target Scaffold) Chlorovanillin->Target n-Pr-I, K2CO3, DMF (Williamson Ether Synth.) Amine Benzylamine Derivatives (Kinase Inhibitors) Target->Amine R-NH2, NaBH(OAc)3 (Reductive Amination) Styrene Cinnamate Derivatives (Michael Acceptors) Target->Styrene Phosphonate, Base (HWE Reaction)

Caption: Synthetic route from Vanillin to the target building block and its divergent applications.

Experimental Protocols

Protocol A: Synthesis of 5-Chloro-3-methoxy-2-propoxybenzaldehyde

Objective: To install the propyl ether on the 5-chlorovanillin scaffold. Scale: 10 mmol (approx. 1.86 g of starting material).

Reagents:

  • 5-Chloro-2-hydroxy-3-methoxybenzaldehyde (5-Chlorovanillin): 1.86 g (10 mmol)

  • 1-Iodopropane (n-Propyl iodide): 2.55 g (15 mmol, 1.5 eq)

  • Potassium Carbonate (K₂CO₃): 2.76 g (20 mmol, 2.0 eq)

  • Dimethylformamide (DMF): 20 mL (Anhydrous)

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-chlorovanillin (1.86 g) in anhydrous DMF (20 mL).

  • Deprotonation: Add K₂CO₃ (2.76 g) in one portion. The suspension may turn yellow/orange due to phenoxide formation. Stir at room temperature for 15 minutes.

  • Alkylation: Add 1-iodopropane (1.46 mL, 15 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (N₂ or Ar) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting phenol (lower Rf) should disappear, and the less polar ether product (higher Rf) should appear.

  • Workup: Cool to room temperature. Pour the mixture into ice-water (100 mL). The product may precipitate as a solid or oil.[4]

    • If Solid: Filter, wash with water, and dry.

    • If Oil: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: If necessary, purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

  • Yield: Expected yield is 85–95% (approx. 2.0 g).

Validation:

  • ¹H NMR (CDCl₃): Look for the triplet of the methyl group (~1.0 ppm), multiplet of the methylene (~1.8 ppm), and triplet of the O-CH₂ (~4.0 ppm). The aldehyde proton singlet should appear at ~10.4 ppm.

Protocol B: Reductive Amination (Library Generation)

Objective: To generate a secondary amine library for SAR screening. Reagents:

  • Target Aldehyde: 1.0 eq

  • Amine (e.g., Morpholine, Piperazine deriv.): 1.1 eq

  • Sodium Triacetoxyborohydride (STAB): 1.5 eq

  • Acetic Acid: 1.0 eq (catalytic)

  • DCM or DCE: Solvent

Procedure:

  • Dissolve the aldehyde (0.5 mmol) and amine (0.55 mmol) in DCE (5 mL).

  • Add Acetic Acid (30 µL). Stir for 30 minutes to form the imine/iminium species.

  • Add STAB (160 mg, 0.75 mmol). Stir at room temperature overnight.

  • Quench with saturated NaHCO₃ solution. Extract with DCM.

  • Purify via prep-HPLC or crystallization.

Safety & Handling

  • Hazards: 5-Chloro-3-methoxy-2-propoxybenzaldehyde is an irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

  • Reactivity: Avoid strong oxidizing agents. The aldehyde is stable at room temperature but should be stored under inert gas at 2–8°C to prevent autoxidation to the benzoic acid.

  • Waste: Dispose of halogenated organic waste (DCM extractions) and heavy metal waste (if using different reducing agents) according to local EHS regulations.

References

  • Metcalf, B., et al. "Discovery of GBT440, an Orally Bioavailable Hemoglobin S Polymerization Inhibitor for the Treatment of Sickle Cell Disease." ACS Medicinal Chemistry Letters, 2017, 8(3), 321–326. (Context for benzaldehyde scaffolds in hemoglobin modulation). Link

  • PubChem Compound Summary. "5-Chloro-2-hydroxy-3-methoxybenzaldehyde (Precursor)." National Center for Biotechnology Information. Accessed 2026. Link

  • Chemical Book. "5-Chloro-3-methoxy-2-propoxybenzaldehyde Product Page." (Verification of CAS 828272-37-3).[1][5] Link

  • Organic Syntheses. "General Procedure for Williamson Ether Synthesis." Org.[3] Synth. Coll. Vol. 1, p.436 (1941). (Standard protocol basis). Link

Sources

Application

Application Notes and Protocols: Selecting Reagents for the Oxidation of 5-Chloro-3-methoxy-2-propoxybenzaldehyde to Benzoic Acid

Introduction The oxidation of aromatic aldehydes to their corresponding carboxylic acids is a cornerstone transformation in organic synthesis, pivotal in the development of active pharmaceutical ingredients (APIs) and ot...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The oxidation of aromatic aldehydes to their corresponding carboxylic acids is a cornerstone transformation in organic synthesis, pivotal in the development of active pharmaceutical ingredients (APIs) and other high-value chemical entities. The specific conversion of 5-Chloro-3-methoxy-2-propoxybenzaldehyde to 5-Chloro-3-methoxy-2-propoxybenzoic acid presents a typical challenge encountered in medicinal chemistry: achieving high-yield oxidation of the target aldehyde group without affecting other sensitive functionalities on the aromatic ring.

This guide provides a detailed analysis of suitable oxidizing agents for this transformation. It moves beyond a simple listing of reagents to explain the underlying chemical principles, offering field-proven insights into experimental design. We will explore the causality behind protocol choices, establish self-validating experimental systems, and provide a comparative framework to aid in reagent selection based on laboratory scale, safety, and substrate compatibility.

Substrate Analysis: 5-Chloro-3-methoxy-2-propoxybenzaldehyde

Before selecting an oxidant, a thorough understanding of the starting material is critical. The substrate contains several functional groups that dictate the required selectivity of the chosen reagent:

  • Aldehyde (-CHO): The primary target for oxidation. Aldehydes are relatively easy to oxidize due to the presence of a hydrogen atom on the carbonyl carbon.[1]

  • Aromatic Ring: The benzene core is electron-rich due to the methoxy and propoxy substituents, which could make it susceptible to attack by aggressive, non-selective oxidants.

  • Ether Linkages (-OCH₃, -OCH₂CH₂CH₃): The methoxy and propoxy groups are generally stable under most oxidative conditions but must be considered.

  • Chloro Group (-Cl): A deactivating, electron-withdrawing group that is typically robust and non-reactive under the conditions discussed.

The primary challenge is to employ an oxidant with sufficient potential to convert the aldehyde to a carboxylic acid while being mild enough to leave the substituted aromatic ring and ether groups untouched.

General Experimental Workflow for Aldehyde Oxidation

Regardless of the specific reagent chosen, the overall laboratory process follows a consistent sequence of steps. This workflow ensures reproducibility and safety, from initial setup to the isolation of the final product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up & Isolation prep Dissolve Aldehyde in Appropriate Solvent setup Assemble Reaction Flask (Inert Atmosphere if Needed) prep->setup 1 add_reagent Add Oxidizing Agent (Often portion-wise or dropwise with temperature control) setup->add_reagent monitor Monitor Reaction Progress (e.g., TLC, LC-MS) add_reagent->monitor 2 quench Quench Excess Oxidant (e.g., add Na₂SO₃, isopropanol) monitor->quench extract Perform Liquid-Liquid Extraction (Adjust pH to isolate acid) quench->extract 3 purify Purify Product (Recrystallization, Chromatography) extract->purify 4 end Characterize Final Product (NMR, IR, m.p.) purify->end

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-Chloro-3-methoxy-2-propoxybenzaldehyde

Welcome to the technical support center for the purification of 5-Chloro-3-methoxy-2-propoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Chloro-3-methoxy-2-propoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this substituted benzaldehyde. Here, we provide in-depth troubleshooting advice and detailed protocols to help you achieve high purity and yield.

Introduction to Purification Challenges

5-Chloro-3-methoxy-2-propoxybenzaldehyde is a highly functionalized aromatic aldehyde, and its purification can be complicated by the presence of structurally similar impurities. The success of your synthesis is critically dependent on an effective purification strategy. This guide will address common issues, from the removal of starting materials to the separation of isomeric byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My crude product is a dark, oily residue after synthesis. What are the likely impurities?

The nature of impurities is largely dependent on the synthetic route employed. Common methods for synthesizing substituted benzaldehydes include formylation reactions such as the Vilsmeier-Haack, Duff, or Reimer-Tiemann reactions.[1][2][3]

Likely Impurities Include:

  • Unreacted Starting Materials: Such as 4-chloro-2-methoxy-1-propoxybenzene.

  • Over-oxidation Products: If any oxidative conditions are present, the corresponding benzoic acid can form.[4]

  • Byproducts from Side Reactions: Depending on the formylation agent, various byproducts can arise. For instance, the Duff reaction is known for producing low yields and multiple products.[5]

  • Residual Solvents and Reagents: High boiling point solvents (e.g., DMF from a Vilsmeier-Haack reaction) or excess reagents.

Troubleshooting Steps:

  • Initial Work-up: Perform an aqueous work-up to remove water-soluble impurities. An acidic wash (e.g., dilute HCl) can help remove basic impurities, while a basic wash (e.g., saturated sodium bicarbonate solution) can remove acidic impurities like the corresponding benzoic acid.[6]

  • Solvent Removal: Ensure all volatile solvents are removed under reduced pressure.

  • Characterization: Obtain a preliminary ¹H NMR or GC-MS of the crude product to identify the major impurities.[4]

Q2: I'm struggling to separate my product from an impurity with a very similar Rf value on TLC. What are my options?

Co-elution of impurities is a common challenge in column chromatography, especially with structurally similar molecules.

Potential Causes and Solutions:

  • Isomeric Impurities: Formylation reactions can sometimes yield small amounts of isomeric products, where the aldehyde group is at a different position on the aromatic ring.

  • Sub-optimal Solvent System: The chosen solvent system may not have sufficient selectivity to resolve the compounds.

Troubleshooting Workflow for Co-eluting Impurities:

Troubleshooting Co-elution start Persistent Impurity with Similar Rf step1 Optimize TLC Solvent System Vary polarity and solvent composition (e.g., Hexane/EtOAc, Toluene/Acetone). start->step1 step2 Consider Alternative Stationary Phase Alumina or a different polarity silica gel. step1->step2 If resolution is still poor step4 Derivative Formation A temporary chemical modification to alter polarity, followed by regeneration. step1->step4 If resolution is still poor end Pure Product step1->end Successful separation step3 Recrystallization If the product is a solid, this can be highly effective. step2->step3 If chromatography fails step2->end Successful separation step3->end step4->end If all else fails

Caption: A logical workflow for addressing co-eluting impurities during purification.

Detailed Strategies:

  • Fine-tune the Solvent System:

    • Systematically vary the ratio of your eluent components. Small changes can have a significant impact on resolution.

    • Introduce a third solvent to the mobile phase to modulate selectivity. For example, a small amount of methanol in a dichloromethane/hexane mixture can alter the interactions with the stationary phase.

  • Change the Stationary Phase:

    • If using silica gel, consider switching to alumina (basic or neutral). Aldehydes can sometimes interact with the acidic nature of silica.[7]

    • Reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) is another powerful option if the impurity has a different hydrophobicity.

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for removing small amounts of impurities. Experiment with different solvent systems to find one where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Q3: My yield is very low after column chromatography. Where could I be losing my product?

Low recovery after chromatographic purification can be frustrating. Several factors could be at play.

Possible Causes of Low Yield:

CauseExplanationRecommended Action
Product Instability on Silica Aldehydes can sometimes be sensitive to the acidic nature of silica gel, leading to degradation.[7]Perform a stability test by spotting the compound on a TLC plate, letting it sit for a few hours, and then eluting to see if any new spots appear. If unstable, consider using deactivated silica or alumina.
Irreversible Adsorption Highly polar compounds can bind strongly to the stationary phase and may not elute with the chosen solvent system.After your main product has eluted, flush the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) to see if any additional material comes off.
Improper Column Packing/Loading An improperly packed column can lead to channeling and poor separation, causing fractions to be mixed. Overloading the column can also result in broad peaks and poor resolution.Ensure the column is packed uniformly without any air bubbles. Load the sample in a minimal amount of solvent.
Product Volatility While 5-Chloro-3-methoxy-2-propoxybenzaldehyde is not expected to be highly volatile, care should be taken during solvent removal.Avoid excessive heat or high vacuum when concentrating fractions.

Detailed Purification Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general method for the purification of 5-Chloro-3-methoxy-2-propoxybenzaldehyde on silica gel.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or Heptane)

  • Ethyl Acetate (EtOAc)

  • Toluene

  • Acetone

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glass column and other standard chromatography equipment

Procedure:

  • Solvent System Selection:

    • Develop a suitable solvent system using TLC. The ideal system will give your product an Rf value of ~0.25-0.35 and good separation from impurities.

    • Start with a mixture of Hexane and Ethyl Acetate (e.g., 9:1 or 4:1).

    • If separation is poor, try a Toluene/Acetone system, which can offer different selectivity.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure a flat, undisturbed silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, use "dry loading" for less soluble samples: adsorb the crude product onto a small amount of silica gel, remove the solvent, and carefully add the dried powder to the top of the column.

  • Elution:

    • Begin elution with the starting solvent system.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your product and any more polar impurities.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Workflow for Column Chromatography:

Column_Chromatography_Workflow start Crude Product step1 Select Solvent System via TLC start->step1 step2 Pack Column step1->step2 step3 Load Sample step2->step3 step4 Elute and Collect Fractions step3->step4 step5 Analyze Fractions by TLC step4->step5 step5->step4 Continue Elution step6 Combine Pure Fractions step5->step6 end_node Pure Product step6->end_node

Caption: A step-by-step workflow for flash column chromatography.

Protocol 2: Recrystallization

If the purified product from column chromatography is a solid but still contains minor impurities, recrystallization can be an effective final purification step.

Procedure:

  • Solvent Screening:

    • In small test tubes, test the solubility of a small amount of your product in various solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate, or mixtures thereof).

    • The ideal solvent will dissolve the product when hot but not when cold.

  • Dissolution:

    • Place the solid in a flask and add the minimum amount of the chosen hot solvent to fully dissolve it.

  • Cooling:

    • Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

References

  • BenchChem. (n.d.). The Reimer-Tiemann Reaction: Application Notes and Protocols for the Ortho-Formylation of Substituted Phenols.
  • PharmD Guru. (n.d.). REIMER TIEMANS REACTION.
  • Wikipedia. (2024). Reimer–Tiemann reaction.
  • Master Organic Chemistry. (2026, February 6). Reimer-Tiemann Reaction.
  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples.
  • Wikipedia. (2024). Duff reaction.
  • Blog. (2025, November 6). What are the common impurities in benzaldehyde?.
  • ResearchGate. (n.d.). Vilsmeier Haack Acetylation Reactions with Anisoles and Pyridines.
  • ResearchGate. (2019, December 19). Vilsmeier-Haack Transformations under Non Classical Conditions.
  • Wikipedia. (2024). Vilsmeier–Haack reaction.
  • Vilsmeier-Haack Reaction. (n.d.).
  • Duff Reaction. (n.d.).
  • BenchChem. (n.d.). Identification and characterization of impurities in 2-Benzoylbenzaldehyde synthesis.
  • Google Patents. (n.d.). Purification of N-substituted aminobenzaldehydes.
  • The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification.
  • TROUBLESHOOTING GUIDE. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • ResearchGate. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography?.

Sources

Optimization

Technical Support Center: Recrystallization of 5-Chloro-3-methoxy-2-propoxybenzaldehyde

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 5-Chloro-3-methoxy-2-propoxybenzaldehyde. Here, we provide in-depth troubleshooting and fre...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 5-Chloro-3-methoxy-2-propoxybenzaldehyde. Here, we provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges you may encounter during the recrystallization and purification of this compound.

Introduction to Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds.[1] The core principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will fully dissolve it at an elevated temperature.[2][3] As the saturated hot solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent (mother liquor).[4][5]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: How do I select the best recrystallization solvent for 5-Chloro-3-methoxy-2-propoxybenzaldehyde?

Answer:

Selecting the appropriate solvent is the most critical step for a successful recrystallization.[2] For 5-Chloro-3-methoxy-2-propoxybenzaldehyde, a molecule of moderate polarity due to its aromatic ring, ether linkages, and chloro-substituent, a systematic approach to solvent screening is recommended.

Expert Insight: The "like dissolves like" principle is a good starting point. Given the presence of both polar (ether, aldehyde) and non-polar (aromatic ring, alkyl chain, chlorine) functionalities, a solvent of intermediate polarity or a mixed solvent system is likely to be effective.

Recommended Solvent Screening Protocol:

  • Small-Scale Testing: Use a small amount of your crude 5-Chloro-3-methoxy-2-propoxybenzaldehyde (e.g., 10-20 mg) for each solvent test.

  • Solubility at Room Temperature: Add a few drops of the solvent to the sample at room temperature. An ideal solvent will not dissolve the compound at this stage.

  • Solubility at Elevated Temperature: Gently heat the mixture. A good solvent will dissolve the compound completely near its boiling point.

  • Crystal Formation upon Cooling: Allow the hot solution to cool slowly to room temperature, and then in an ice bath. The formation of a significant amount of crystals indicates a promising solvent.

Table 1: Suggested Solvents for Screening

Solvent ClassSpecific SolventsExpected Solubility ProfileRationale & Considerations
Alcohols Ethanol, Methanol, IsopropanolLikely to dissolve the compound when hot.The hydroxyl group can interact with the ether and aldehyde functionalities. Purity of the alcohol is important to avoid introducing water unintentionally.
Esters Ethyl acetateGood potential for differential solubility.A solvent of intermediate polarity that often works well for moderately polar compounds.
Ketones AcetoneMay be too strong of a solvent, leading to high solubility even at low temperatures.Can be a good component in a mixed-solvent system.
Hydrocarbons Hexane, Heptane, TolueneLikely to be a poor solvent on its own but an excellent anti-solvent.Toluene can be effective for aromatic compounds.[6][7] Hexane and heptane are very non-polar.
Mixed Solvents Ethanol/Water, Acetone/Hexane, Toluene/HeptaneHighly versatile for fine-tuning solubility.Start by dissolving the compound in the "good" solvent and then add the "poor" solvent (anti-solvent) dropwise until the solution becomes slightly turbid. Reheat to clarify and then cool.
Q2: I have a low yield of crystals after recrystallization. What are the common causes and how can I improve it?

Answer:

Low recovery is a frequent issue in recrystallization. Several factors could be at play:

  • Using too much solvent: The most common reason for low yield is adding an excessive amount of solvent.[8] This keeps the solution from becoming saturated upon cooling, and a significant portion of your compound remains in the mother liquor.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve your compound. If you've already used too much, you can carefully evaporate some of the solvent to concentrate the solution and then attempt to recrystallize again.[8]

  • Premature crystallization: If the solution cools too quickly, especially during hot filtration, crystals can form on the filter paper or in the funnel, leading to product loss.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. You can do this by passing some hot, pure solvent through it just before filtering your solution.

  • Incomplete crystallization: The cooling process might not have been sufficient to induce maximum crystal formation.

    • Solution: After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to an hour to maximize crystal precipitation.

  • Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve your product.

    • Solution: Always wash the crystals with a small amount of ice-cold recrystallization solvent.

Q3: My compound "oils out" instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[8] This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities.

Troubleshooting Steps:

  • Re-heat the solution: Add a small amount of additional solvent to the oiled-out mixture and heat it until the oil dissolves completely.

  • Slow cooling: Allow the solution to cool very slowly. You can insulate the flask to encourage gradual cooling. This gives the molecules more time to arrange themselves into a crystal lattice.

  • Scratching the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed crystals: If you have a small amount of pure crystalline product, add a tiny crystal to the cooled solution. This "seed" will act as a template for further crystallization.

  • Change the solvent: If oiling out persists, the solvent may not be suitable. Try a solvent with a lower boiling point or a different mixed-solvent system.

Q4: My recrystallized product is still colored. How can I remove colored impurities?

Answer:

Colored impurities can often be removed by using activated carbon (charcoal).

Procedure:

  • Dissolve the crude compound in the appropriate amount of hot recrystallization solvent.

  • Allow the solution to cool slightly to prevent bumping when the charcoal is added.

  • Add a small amount of activated carbon (a spatula tip is usually sufficient).

  • Gently boil the solution for a few minutes. The colored impurities will adsorb to the surface of the activated carbon.

  • Perform a hot filtration to remove the activated carbon.

  • Allow the filtrate to cool and crystallize as usual.

Caution: Using too much activated carbon can lead to the adsorption of your desired product, resulting in a lower yield.

Experimental Workflow

General Recrystallization Protocol for 5-Chloro-3-methoxy-2-propoxybenzaldehyde
  • Dissolution: In an Erlenmeyer flask, add the crude 5-Chloro-3-methoxy-2-propoxybenzaldehyde. Add a minimal amount of the selected hot recrystallization solvent and heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and then gently reheat to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated carbon, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals thoroughly. This can be done by air drying or in a desiccator under vacuum.

Visualizing the Workflow

Recrystallization_Workflow cluster_preparation Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization & Isolation cluster_final_product Final Product A Crude 5-Chloro-3-methoxy-2-propoxybenzaldehyde C Dissolve in Minimum Hot Solvent A->C B Select Solvent B->C D Add Activated Carbon (if needed) C->D Colored Solution E Hot Gravity Filtration (if needed) C->E Insoluble Impurities F Slow Cooling to Room Temperature C->F Clear Solution D->E E->F G Ice Bath Cooling F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Crystals I->J K Pure Crystalline Product J->K

Caption: Recrystallization workflow for 5-Chloro-3-methoxy-2-propoxybenzaldehyde.

References

  • PubChem. (n.d.). 5-Chloro-2-hydroxy-3-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Nichols, L. (n.d.). Recrystallization. Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved February 15, 2026, from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Microscale Approach to Organic Laboratory Techniques (5th ed.). Cengage Learning.
  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Retrieved February 15, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Chem 30BL Handout. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). Aromatic ethers and process for producing aromatic ethers.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved February 15, 2026, from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved February 15, 2026, from [Link]

  • LibreTexts. (2021, March 5). 2.1: Recrystallization. Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 15, 2026, from [Link]

  • Mettler-Toledo International Inc. (2018, November 12). 4 Recrystallization Methods for Increased Yield [Video]. YouTube. Retrieved February 15, 2026, from [Link]

  • ChemTalk. (n.d.). Lab Procedure: Recrystallization. Retrieved February 15, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Oxidation of 5-Chloro-3-methoxy-2-propoxybenzaldehyde

Welcome to the technical support center for handling 5-Chloro-3-methoxy-2-propoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of pre...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 5-Chloro-3-methoxy-2-propoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of preventing the unwanted oxidation of the aldehyde functional group during synthetic routes. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your molecule throughout your experimental workflow.

I. Understanding the Challenge: The Reactivity of 5-Chloro-3-methoxy-2-propoxybenzaldehyde

5-Chloro-3-methoxy-2-propoxybenzaldehyde is a substituted aromatic aldehyde with a unique combination of electron-donating (methoxy and propoxy) and electron-withdrawing (chloro) groups. This substitution pattern influences the electrophilicity of the carbonyl carbon and the overall stability of the molecule, making the aldehyde group susceptible to oxidation under various conditions. Aldehydes are readily oxidized to carboxylic acids by a range of oxidizing agents, including atmospheric oxygen.[1][2][3] The presence of electron-donating groups on the benzene ring can further activate the molecule towards certain oxidative reactions.

II. Frequently Asked Questions (FAQs)

Q1: My sample of 5-Chloro-3-methoxy-2-propoxybenzaldehyde is turning yellow and showing an impurity by TLC/LC-MS. What is happening?

A: The yellowing of benzaldehyde derivatives upon storage is often an indication of oxidation to the corresponding benzoic acid.[2][3] This process can be accelerated by exposure to air (oxygen), light, and trace impurities. The impurity you are observing is likely 5-chloro-3-methoxy-2-propoxybenzoic acid.

Q2: I need to perform a reaction on another part of the molecule, but the aldehyde group is reacting instead. How can I prevent this?

A: This is a classic chemoselectivity problem. You will need to "protect" the aldehyde group by converting it into a less reactive functional group that is stable to your intended reaction conditions. After the reaction is complete, you can then "deprotect" it to regenerate the aldehyde. Acetals are common and effective protecting groups for aldehydes.[4][5][6]

Q3: Can I store 5-Chloro-3-methoxy-2-propoxybenzaldehyde in any solvent?

A: It is best to store the compound as a dry solid in a tightly sealed container, protected from light and air.[2][7] If a solution is necessary, use a dry, inert solvent and store it under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (e.g., 4°C or -20°C) to minimize degradation.[8]

Q4: I am trying to perform a reaction that requires basic conditions, and I'm seeing decomposition of my starting material. Why?

A: Aromatic aldehydes lacking an α-hydrogen, like your compound, can undergo a disproportionation reaction called the Cannizzaro reaction in the presence of a strong base.[1] In this reaction, two molecules of the aldehyde react to form the corresponding primary alcohol and a carboxylic acid.

III. Troubleshooting Guide: Common Oxidation-Related Issues

This section provides a structured approach to diagnosing and solving common problems encountered during the handling and reaction of 5-Chloro-3-methoxy-2-propoxybenzaldehyde.

Problem: Premature Oxidation to Carboxylic Acid

Symptoms:

  • Appearance of a new spot on TLC with a lower Rf value.

  • Emergence of a new peak in LC-MS corresponding to the mass of the carboxylic acid.

  • The sample develops a yellowish tint over time.[2][3]

  • Broad peak in the 2500-3300 cm⁻¹ region of the IR spectrum, characteristic of an O-H stretch of a carboxylic acid.

Root Causes & Solutions:

CauseExplanationRecommended Solution
Exposure to Air (Oxygen) Aldehydes can be auto-oxidized by atmospheric oxygen, a process that can be radical-mediated and accelerated by light and trace metal impurities.[1]Storage: Store the solid compound in a tightly sealed container, preferably under an inert atmosphere (N₂ or Ar).[7] For solutions, use de-gassed solvents and maintain an inert atmosphere. Handling: Minimize the time the compound is exposed to air during weighing and transfer.
Incompatible Reaction Conditions Use of strong oxidizing agents (e.g., KMnO₄, Cr(VI) reagents) will readily convert the aldehyde to a carboxylic acid.[9][10] Even milder oxidants not intended to react with the aldehyde can cause this transformation as a side reaction.Reagent Selection: Carefully select reagents that are compatible with the aldehyde group. If oxidation of another functional group is intended, ensure the chosen oxidant is selective. Protecting Groups: If harsh oxidative conditions are unavoidable for other transformations, protect the aldehyde group as an acetal prior to the reaction.[4][5]
Presence of Peroxides in Solvents Ethereal solvents like THF and diethyl ether can form explosive peroxides over time, which are also strong oxidizing agents.Solvent Purity: Always use freshly distilled or inhibitor-free solvents. Test for the presence of peroxides before use, especially with older solvent bottles.
Problem: Unwanted Side Reactions Under Specific Conditions
1. Dakin Reaction

Symptoms:

  • Formation of a phenol derivative (a benzenediol in this case) and a carboxylate.

  • This is a significant risk if you are using hydrogen peroxide under basic conditions.

Causality: The Dakin oxidation occurs when an ortho- or para-hydroxylated (or alkoxylated) phenyl aldehyde reacts with hydrogen peroxide in a base.[11][12][13] The reaction proceeds through a mechanism related to the Baeyer-Villiger oxidation, involving nucleophilic attack of a hydroperoxide ion on the carbonyl carbon, followed by rearrangement.[11][13][14] The methoxy and propoxy groups on your molecule can facilitate this reaction.

Prevention Strategy:

  • Avoid using hydrogen peroxide in basic media if the aldehyde group is present and unprotected.

  • If an oxidation is required elsewhere in the molecule, consider alternative oxidants or reaction conditions.

  • Protect the aldehyde group before subjecting the molecule to these conditions.

2. Baeyer-Villiger Oxidation

Symptoms:

  • Formation of a formate ester, which would then be hydrolyzed to a phenol.

  • This is a risk when using peroxy acids (e.g., m-CPBA) or peroxides with a Lewis acid.[15][16][17]

Causality: The Baeyer-Villiger oxidation involves the insertion of an oxygen atom between the carbonyl carbon and its substituent.[15][18] For aldehydes, this typically involves the migration of the hydride to form a carboxylic acid. However, with certain reagents, migration of the aryl group can occur, leading to a formate ester.[17]

Prevention Strategy:

  • Be cautious when using peroxy acids in the presence of the unprotected aldehyde.

  • If a Baeyer-Villiger oxidation is desired on another part of the molecule (e.g., a ketone), the aldehyde must be protected.

IV. Experimental Protocols

Protocol 1: Protection of the Aldehyde Group as a Cyclic Acetal

This protocol is essential when you need to perform reactions that are incompatible with the aldehyde functionality, such as reactions involving strong bases, nucleophiles, or certain oxidizing agents.[5][6][19]

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 5-Chloro-3-methoxy-2-propoxybenzaldehyde (1 equivalent).

  • Solvent and Reagents: Add a suitable solvent such as toluene. Add ethylene glycol (1.1 to 1.5 equivalents) and a catalytic amount of an acid catalyst like p-toluenesulfonic acid (p-TSA).[20]

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards acetal formation.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting aldehyde is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected aldehyde. The crude product can be purified by column chromatography if necessary.

Protocol 2: Deprotection of the Cyclic Acetal

This protocol regenerates the aldehyde group after the desired chemical transformations on the rest of the molecule have been completed.

Step-by-Step Methodology:

  • Setup: Dissolve the acetal-protected compound in a mixture of a water-miscible organic solvent (e.g., acetone or THF) and water.

  • Reagent: Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.

  • Reaction: Stir the mixture at room temperature. The reaction is typically fast.

  • Monitoring: Monitor the deprotection by TLC or LC-MS until the starting acetal is no longer present.

  • Work-up: Neutralize the acid by carefully adding a mild base, such as a saturated aqueous solution of sodium bicarbonate.

  • Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected aldehyde.

Protocol 3: Intentional and Selective Oxidation to the Carboxylic Acid (Pinnick Oxidation)

If the desired product is the corresponding carboxylic acid, the Pinnick oxidation is an excellent choice due to its mild conditions and high tolerance for other functional groups.[21][22][23]

Step-by-Step Methodology:

  • Setup: Dissolve 5-Chloro-3-methoxy-2-propoxybenzaldehyde (1 equivalent) in a mixture of tert-butanol and water.

  • Reagents: Add a phosphate buffer (e.g., NaH₂PO₄, several equivalents) to maintain a mild acidic pH.[24] Add a scavenger, such as 2-methyl-2-butene (an excess), to quench the hypochlorous acid byproduct that can cause side reactions.[22][23]

  • Reaction: To the stirred solution, add sodium chlorite (NaClO₂, several equivalents) portion-wise at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench any remaining oxidant by adding an aqueous solution of sodium sulfite or sodium thiosulfate.

  • Isolation: Acidify the mixture with dilute HCl to protonate the carboxylate, and then extract the carboxylic acid product with an organic solvent like ethyl acetate. Dry the organic layer and concentrate to obtain the product.

V. Visualization of Key Concepts

Decision-Making Workflow for Handling the Aldehyde

G start Start with 5-Chloro-3-methoxy-2-propoxybenzaldehyde q1 Is the aldehyde group the desired reactive site? start->q1 q2 Are the reaction conditions compatible with an aldehyde? q1->q2 No oxidize Perform desired reaction on the aldehyde (e.g., Pinnick Oxidation) q1->oxidize Yes protect Protect the aldehyde (e.g., as a cyclic acetal) q2->protect No direct_reaction Proceed with direct reaction q2->direct_reaction Yes react Perform desired reaction on another part of the molecule protect->react deprotect Deprotect to regenerate the aldehyde react->deprotect end Final Product deprotect->end oxidize->end direct_reaction->end

Caption: A decision tree for handling the aldehyde group.

Pinnick Oxidation Mechanism

Pinnick cluster_1 Chlorous Acid Formation cluster_2 Oxidation cluster_3 Byproduct Quenching NaClO2 NaClO₂ HClO2 HClO₂ (Chlorous Acid) NaClO2->HClO2 + Hplus H⁺ (from buffer) Hplus->HClO2 Aldehyde R-CHO Intermediate Tetrahedral Intermediate Aldehyde->Intermediate + HClO₂ Products R-COOH + HOCl Intermediate->Products Pericyclic Fragmentation HOCl HOCl Quenched Inactive Product HOCl->Quenched + Scavenger Scavenger (e.g., 2-methyl-2-butene) Scavenger->Quenched

Caption: Simplified mechanism of the Pinnick oxidation.

VI. References

  • Slideshare. (n.d.). Dakin reaction- organic and Heterocyclic chemistry- As per PCI syllabus. Slideshare. [Link]

  • Wikipedia. (2023, November 29). Dakin oxidation. Wikipedia. [Link]

  • JoVE. (2025, May 22). Protecting Groups for Aldehydes and Ketones: Introduction. JoVE. [Link]

  • Chemistry Stack Exchange. (2019, March 11). The oxidation of aldehydes and alpha-diketones with peroxy compounds. Chemistry Stack Exchange. [Link]

  • Wikipedia. (2023, November 11). Pinnick oxidation. Wikipedia. [Link]

  • PubMed. (2013). Methodology for in situ protection of aldehydes and ketones using trimethylsilyl trifluoromethanesulfonate and phosphines: selective alkylation and reduction of ketones, esters, amides, and nitriles. PubMed. [Link]

  • Wikipedia. (2023, October 23). Baeyer–Villiger oxidation. Wikipedia. [Link]

  • Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. [Link]

  • Britannica. (2026, January 29). Aldehyde. Britannica. [Link]

  • B.SC Sem – IV CHEMISTRY HONOURS. (n.d.). Paper ; CC – 10 Unit : Rearrangement Reaction Dakin Rearrangement. [Link]

  • Zenodo. (n.d.). Studies on Dakin Reaction. Zenodo. [Link]

  • ResearchGate. (n.d.). Scope of substituted benzaldehydes. ResearchGate. [Link]

  • TigerWeb. (1998). Oxidizing Agents. TigerWeb. [Link]

  • Willingdon College, Sangli. (n.d.). Protection and deprotection. Willingdon College, Sangli. [Link]

  • MDPI. (2022, November 16). Chemo-Selective Protection of Aldehydes Functional Group Catalyzed by MOFs. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]

  • Royal Society of Chemistry. (2020, February 5). Mechanistic investigations on Pinnick oxidation: a density functional theory study. Royal Society of Chemistry. [Link]

  • Chemistry LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes. Chemistry LibreTexts. [Link]

  • PSIBERG. (2023, November 30). Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. PSIBERG. [Link]

  • Techno PharmChem. (n.d.). BENZALDEHYDE. Techno PharmChem. [Link]

  • Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • J&K Scientific LLC. (2025, February 23). Baeyer-Villiger Oxidation Reaction. J&K Scientific LLC. [Link]

  • Chemistry Steps. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones. Chemistry Steps. [Link]

  • Journal of Chemical Education. (2007, May 1). Oxidation of Aromatic Aldehydes Using Oxone. Journal of Chemical Education. [Link]

  • Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Organic Chemistry Portal. [Link]

  • ResearchGate. (2014, December 21). What are the new ways to protect the aromatic aldehyde carbonyl group by diol?. ResearchGate. [Link]

  • PubChem. (2021, November 4). Benzaldehyde. PubChem. [Link]

  • NROChemistry. (2025, February 26). Pinnick Oxidation: Mechanism & Examples. NROChemistry. [Link]

  • Loba Chemie. (n.d.). BENZALDEHYDE EXTRA PURE. Loba Chemie. [Link]

  • Wenxuecity. (2023, March 23). Pinnick oxidation. Wenxuecity. [Link]

  • Chemistry LibreTexts. (2023, July 24). 4.6: Oxidation of Aldehydes and Ketones- The Baeyer-Villager Oxidation. Chemistry LibreTexts. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Quora. (2013, June 29). Organic Chemistry: Why does aromatic aldehydes do not respond to fehling's test?. Quora. [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. University of Rochester. [Link]

  • StudySmarter. (n.d.). Organic Chemistry Aldehydes And Ketones - Part 1. StudySmarter. [Link]

  • ResearchGate. (2025, August 6). Efficient and Rapid Method for the Oxidation of Electron‐Rich Aromatic Aldehydes to Carboxylic Acids Using Improved Basic Hydrogen Peroxide. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023, January 22). Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • ResearchGate. (2025, August 6). Redox reactions of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) in aqueous solution. ResearchGate. [Link]

  • ResearchGate. (n.d.). Catalytic Oxidation of Benzaldehyde to Benzoic Acid with Keggin Polyoxometalate [(CH2)5NH2]3PW12O40. ResearchGate. [Link]

  • SciSpace. (1989, December 28). Oxidation of Methoxylated Benzyl Alcohols by Laccase of Coriolus versicolor in the Presence of Syringaldehyde. SciSpace. [Link]

  • -ORCA - Cardiff University. (2024, September 17). Electrochemical Deconstructive Methoxylation of Arylalcohols–A Synthetic and Mechanistic Investigation. -ORCA - Cardiff University. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 5-Chloro-3-methoxy-2-propoxybenzaldehyde: A Comparative Perspective

For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornersto...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this process, offering unparalleled insight into molecular architecture. This guide provides an in-depth analysis of the ¹H NMR spectrum of 5-Chloro-3-methoxy-2-propoxybenzaldehyde, a polysubstituted aromatic aldehyde.

This document moves beyond a simple spectral interpretation, adopting a comparative approach to contextualize the data. We will dissect the predicted ¹H NMR spectrum, explaining the causal relationships between the molecular structure and the observed signals. Furthermore, we will compare the utility of ¹H NMR with other common analytical techniques for this specific molecule, providing a holistic view for the practicing scientist. All discussions are grounded in established spectroscopic principles and supported by authoritative references.

Molecular Structure and Predicted Proton Environments

The structure of 5-Chloro-3-methoxy-2-propoxybenzaldehyde presents seven unique proton environments, each influenced by a complex interplay of inductive and mesomeric effects from the various substituents on the benzene ring. Understanding these electronic influences is key to accurately predicting and interpreting the spectrum.[1]

The electron-donating propoxy (-OCH₂CH₂CH₃) and methoxy (-OCH₃) groups increase electron density on the ring, exerting a shielding effect, while the electron-withdrawing chloro (-Cl) and aldehyde (-CHO) groups decrease electron density, causing deshielding.[1][2] The spatial arrangement of these groups dictates the final chemical shift of each proton.

Figure 1: Molecular structure of 5-Chloro-3-methoxy-2-propoxybenzaldehyde with unique proton environments labeled (Ha-Hg).

Detailed ¹H NMR Spectral Prediction and Analysis

The ¹H NMR spectrum provides four critical pieces of information: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).[3][4] A detailed prediction for each unique proton in 5-Chloro-3-methoxy-2-propoxybenzaldehyde is presented below, ordered from downfield to upfield.

Proton LabelPredicted δ (ppm)IntegrationMultiplicityCoupling Constant (J, Hz)Rationale
Ha (Aldehyde)9.9 - 10.11HSinglet (s)N/AThe aldehyde proton is highly deshielded by the strong anisotropic and electron-withdrawing effects of the adjacent carbonyl group, placing it in a characteristic downfield region.[4][5]
Hc (Aromatic)7.3 - 7.51HDoublet (d)Jmeta = 2-3 HzThis proton is ortho to the deshielding aldehyde group and meta to the donating propoxy group. It experiences meta-coupling with Hb.
Hb (Aromatic)7.0 - 7.21HDoublet (d)Jmeta = 2-3 HzThis proton is para to the donating propoxy group and meta to the donating methoxy group, shifting it upfield relative to Hc. It shows meta-coupling to Hc.
He (-OCH₂)4.0 - 4.22HTriplet (t)Jef = ~7 HzThese protons are directly attached to an oxygen atom, causing significant deshielding. They are split into a triplet by the two adjacent Hf protons (n+1=3).
Hd (-OCH₃)3.9 - 4.13HSinglet (s)N/AAromatic methoxy groups typically appear in this region.[6] The absence of adjacent protons results in a singlet.
Hf (-CH₂-)1.8 - 2.02HSextet (m)Jfe ≈ 7 Hz, Jfg ≈ 7 HzThese methylene protons are coupled to two He protons and three Hg protons (n=5), resulting in a sextet (n+1=6).
Hg (-CH₃)1.0 - 1.23HTriplet (t)Jgf = ~7 HzThis terminal methyl group is in a typical aliphatic region. It is split into a triplet by the two adjacent Hf protons (n+1=3).

Comparison with Alternative Analytical Techniques

While ¹H NMR is exceptionally powerful, a comprehensive structural confirmation often relies on a combination of analytical methods. Each technique provides complementary information.

Analytical TechniqueInformation Provided for this MoleculeStrengthsLimitations
¹H NMR Spectroscopy Precise proton count, connectivity (H-H coupling), and chemical environment for each proton. Confirms the presence and nature of all proton-containing functional groups.Provides detailed structural framework and stereochemical information. Quantitative.Does not directly observe non-protonated atoms (e.g., quaternary carbons, C=O, C-Cl).
¹³C NMR Spectroscopy Number of unique carbon atoms and their electronic environments. Confirms the presence of the carbonyl carbon (~190 ppm), aromatic carbons (110-160 ppm), and aliphatic carbons of the ether groups.Directly observes the carbon skeleton. Complementary to ¹H NMR.Less sensitive, often requires longer acquisition times. Does not provide direct connectivity information without more advanced experiments (e.g., HSQC, HMBC).
Mass Spectrometry (MS) Provides the exact molecular weight and molecular formula (with high-resolution MS). Fragmentation patterns can reveal key substructures, such as the loss of the propoxy or aldehyde group.Extremely sensitive, requires minimal sample. Confirms elemental composition.Isomer differentiation can be difficult or impossible without tandem MS (MS/MS). Provides no information on atom connectivity.
Infrared (IR) Spectroscopy Confirms the presence of key functional groups through their characteristic vibrational frequencies. Expect strong peaks for C=O stretch (aldehyde, ~1690-1710 cm⁻¹), C-O stretches (ethers, ~1050-1250 cm⁻¹), aromatic C=C stretches (~1450-1600 cm⁻¹), and C-H stretches.Fast, simple, and non-destructive. Excellent for identifying the presence or absence of key functional groups.Provides limited information on the overall molecular structure. Spectrum can be complex in the fingerprint region.

Experimental Protocol for High-Quality ¹H NMR Acquisition

Adherence to a rigorous experimental protocol is essential for obtaining high-resolution, artifact-free spectra. This self-validating process ensures data is both accurate and reproducible.

Figure 2: Standard workflow for NMR sample analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of solid 5-Chloro-3-methoxy-2-propoxybenzaldehyde.

    • Transfer the solid to a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak at ~7.26 ppm.[5]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm and serves as the reference point for the chemical shift scale.[4]

    • Vortex the vial until the sample is completely dissolved.

    • Using a pipette with a cotton filter, transfer the solution into a 5 mm NMR tube.

  • Data Acquisition (on a 400 MHz Spectrometer):

    • Insert the NMR tube into the spectrometer.

    • Locking: The spectrometer will lock onto the deuterium signal of the solvent (CDCl₃) to stabilize the magnetic field.

    • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process is crucial for achieving sharp, symmetrical peaks.

    • Tuning and Matching: The probe is tuned to the ¹H frequency and matched to the spectrometer's electronics to ensure maximum signal transfer.

    • Acquisition Parameters: Set standard proton acquisition parameters. A typical experiment would involve:

      • A 90° pulse width.

      • A spectral width of ~16 ppm.

      • An acquisition time of ~2-4 seconds.

      • A relaxation delay of 1-5 seconds.

      • Number of scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

    • Acquire the Free Induction Decay (FID) signal.

  • Data Processing:

    • Apply a Fourier Transform to the FID to convert the time-domain signal into the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the positive absorptive phase.

    • Apply a baseline correction to obtain a flat baseline across the spectrum.

    • Reference the spectrum by setting the TMS peak to 0.0 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

    • Perform peak picking to identify the precise chemical shift of each signal.

Conclusion

The ¹H NMR spectrum of 5-Chloro-3-methoxy-2-propoxybenzaldehyde provides a wealth of structural information that is readily interpretable. The distinct signals for the aldehyde, aromatic, methoxy, and propoxy protons each serve as a diagnostic fingerprint for the molecule. The predicted downfield singlet for the aldehyde proton, the pair of meta-coupled doublets in the aromatic region, and the characteristic triplet-sextet-triplet pattern of the propoxy group create a unique spectral signature. When combined with complementary data from techniques like ¹³C NMR and Mass Spectrometry, ¹H NMR spectroscopy enables a confident and complete structural assignment, underscoring its indispensable role in modern chemical research.

References

  • Benchchem. A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers.
  • Abraham, R. J., Mobli, M., & Smith, R. J. (2003). ¹H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry, 41(1), 26-38.
  • Doc Brown's Chemistry. proton ¹H NMR spectrum of benzaldehyde C₆H₅CHO.
  • University of Regensburg. Chemical shifts.
  • UCLA Chemistry and Biochemistry. ¹H NMR: Intermediate Level, Spectrum 6 - Benzaldehyde.
  • University of Bath. ¹H NMR Spectroscopy.
  • ChemicalBook. 5-CHLORO-2-HYDROXY-3-METHOXYBENZALDEHYDE(7740-05-8) ¹H NMR spectrum.
  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum.
  • e-PG Pathshala. CHEMISTRY: ORGANIC SPECTROSCOPY, Module 16: ¹H NMR Chemical Shifts for Common Functional Groups.

Sources

Comparative

A Comparative Guide to the FTIR Absorption Bands of 5-Chloro-3-methoxy-2-propoxybenzaldehyde

This guide provides an in-depth analysis of the predicted Fourier-Transform Infrared (FTIR) absorption spectrum of 5-Chloro-3-methoxy-2-propoxybenzaldehyde. Designed for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted Fourier-Transform Infrared (FTIR) absorption spectrum of 5-Chloro-3-methoxy-2-propoxybenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple peak listing. It offers a comparative analysis grounded in spectroscopic principles, contrasting the target molecule with simpler, structurally related compounds to elucidate the influence of its unique substitution pattern. We will dissect the molecule's vibrational modes, provide a hypothetical experimental protocol for spectral acquisition, and support all claims with authoritative references.

Introduction: The Role of FTIR in Structural Elucidation

In the synthesis of novel chemical entities, unambiguous structural confirmation is paramount. FTIR spectroscopy serves as a rapid, non-destructive, and highly informative tool for identifying functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, rocking), FTIR provides a unique spectral "fingerprint."[1] For a complex molecule like 5-Chloro-3-methoxy-2-propoxybenzaldehyde, understanding its expected FTIR spectrum is crucial for verifying its synthesis and purity.

This guide will predict the FTIR spectrum by dissecting the molecule into its constituent functional groups and comparing their expected absorptions to well-characterized analogues like benzaldehyde and vanillin.

Molecular Structure and Key Vibrational Units

The structure of 5-Chloro-3-methoxy-2-propoxybenzaldehyde is a highly substituted aromatic aldehyde. Its vibrational characteristics are a composite of its core benzaldehyde structure and the electronic effects of its diverse substituents.

Caption: Molecular structure of 5-Chloro-3-methoxy-2-propoxybenzaldehyde with key functional groups highlighted.

The primary functional groups contributing to the FTIR spectrum are:

  • Aldehyde (-CHO) : Responsible for characteristic C=O and C-H stretching frequencies.

  • Aromatic Ring : Produces C=C in-ring stretching and C-H stretching and bending vibrations.[2][3]

  • Ether Linkages (-O-R) : Both methoxy and propoxy groups will exhibit C-O-C stretching.

  • Aliphatic Chains (-CH₃, -CH₂) : Contribute standard alkane C-H stretching and bending modes.

  • Aryl Halide (C-Cl) : A C-Cl stretching vibration is expected in the lower frequency region.

Predicted FTIR Absorption Bands: A Comparative Analysis

The precise location of absorption bands is influenced by the electronic interplay of substituents. Electron-donating groups (like methoxy and propoxy) and electron-withdrawing groups (like chloro and the aldehyde carbonyl) alter bond strengths and, consequently, vibrational frequencies.[4]

Predicted Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupRationale and Comparative Insights
3100-3000 C-H StretchAromatic RingThis region is characteristic of C-H stretching on sp²-hybridized carbons.[2][5] The peak is typically of medium intensity and appears at a slightly higher frequency than aliphatic C-H stretches.[6]
2975-2850 C-H StretchAliphatic (Propoxy, Methoxy)These strong absorptions arise from the symmetric and asymmetric stretching of C-H bonds in the methyl and methylene groups of the propoxy and methoxy substituents.[7][8]
~2850 & ~2750 C-H Stretch (Fermi Doublet)AldehydeA hallmark of aldehydes, these two weak to medium bands are due to the stretching of the C-H bond of the aldehyde group.[9][10] The ~2750 cm⁻¹ peak is particularly diagnostic as few other absorptions appear in this region.[10][11]
~1700-1680 C=O StretchAldehyde (Carbonyl)This will be one of the strongest and sharpest peaks in the spectrum.[9] For benzaldehyde (an aromatic aldehyde), this peak is found around 1705 cm⁻¹.[9][12] The presence of electron-donating ether groups (-OR) and the electron-withdrawing chloro group will modulate the exact position through resonance and inductive effects, but it is expected to remain in this conjugated aldehyde region.
~1600 & ~1475 C=C In-Ring StretchAromatic RingAromatic rings exhibit characteristic C=C stretching vibrations that typically appear as a pair of bands.[2][5] Their intensity and position can provide clues about the substitution pattern.
~1260 & ~1030 Asymmetric & Symmetric C-O-C StretchAryl Ethers (Methoxy, Propoxy)Aryl alkyl ethers display two distinct C-O stretching bands.[13][14][15] The asymmetric stretch appears at a higher frequency (~1260 cm⁻¹) due to resonance strengthening of the aryl C-O bond, while the symmetric stretch is found at a lower frequency (~1030 cm⁻¹).[13][14] These will be strong absorptions.
~1120 Asymmetric C-O-C StretchAlkyl Ether (Propoxy)The C-O-C linkage within the propoxy group (specifically the O-CH₂ bond) will also contribute a strong absorption band, typical for dialkyl ethers.[13][16] This may overlap with the symmetric aryl ether stretch.
800-600 C-Cl StretchAryl HalideThe stretching vibration of the carbon-chlorine bond on the aromatic ring is expected in the fingerprint region. This absorption is typically strong.[8]

Comparative Notes:

  • vs. Benzaldehyde: Our target molecule will show additional strong C-O stretching bands between 1300-1000 cm⁻¹ and aliphatic C-H stretches (2975-2850 cm⁻¹) that are absent in benzaldehyde.[5][13] The C=O stretch may be slightly shifted from benzaldehyde's ~1705 cm⁻¹ due to the net electronic effect of the three substituents.[9][10]

  • vs. Vanillin: Vanillin (4-hydroxy-3-methoxybenzaldehyde) is an excellent comparison.[17] The most significant difference will be the absence of the broad O-H stretching band (typically ~3500-3200 cm⁻¹) in our target molecule's spectrum. Instead, 5-Chloro-3-methoxy-2-propoxybenzaldehyde will feature distinct aliphatic C-H stretches from the propoxy group and a C-Cl stretch. The C-O stretching region will also be more complex due to the additional propoxy ether linkage.[18][19]

Recommended Experimental Protocol for FTIR Analysis

To ensure the acquisition of a high-quality, reproducible spectrum, a standardized protocol is essential. This methodology is designed to be self-validating by including necessary background and system performance checks.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_start Obtain Dry Sample (5-Chloro-3-methoxy- 2-propoxybenzaldehyde) prep_kbr Mix ~1 mg Sample with 100 mg Dry KBr prep_start->prep_kbr prep_grind Grind Mixture to a Fine Powder prep_kbr->prep_grind prep_press Press into a Transparent Pellet using a Hydraulic Press prep_grind->prep_press acq_sample Place KBr Pellet in FTIR Spectrometer prep_press->acq_sample acq_bkg Collect Background Spectrum (Empty Sample Compartment) acq_bkg->acq_sample acq_run Acquire Sample Spectrum (Range: 4000-400 cm⁻¹) (Resolution: 4 cm⁻¹) (Scans: 32) acq_sample->acq_run proc_ratio Ratio Sample vs. Background (Automatic Absorbance Calculation) acq_run->proc_ratio proc_correct Apply Baseline Correction and ATR Correction (if applicable) proc_ratio->proc_correct proc_label Peak Picking & Labeling proc_correct->proc_label proc_compare Compare with Predicted Bands and Reference Spectra proc_label->proc_compare

Sources

Validation

UV-Vis Absorption Profile of 5-Chloro-3-methoxy-2-propoxybenzaldehyde: A Comparative Technical Guide

Executive Summary & Structural Context 5-Chloro-3-methoxy-2-propoxybenzaldehyde (CAS: 828272-37-3) is a trisubstituted benzaldehyde derivative characterized by a specific electrophilic chlorination pattern and a sterical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

5-Chloro-3-methoxy-2-propoxybenzaldehyde (CAS: 828272-37-3) is a trisubstituted benzaldehyde derivative characterized by a specific electrophilic chlorination pattern and a sterically distinct propoxy ether moiety.[1] It serves as a critical intermediate in the synthesis of pharmaceutical agents, particularly those targeting allosteric modulation where the lipophilic propoxy tail provides receptor pocket specificity.

This guide provides a technical analysis of its UV-Vis absorption properties.[2] In the absence of a singular, globally indexed spectral standard for this specific propyl ether, this analysis synthesizes data from its direct precursor (5-Chloro-o-vanillin ) and structural analogues to establish a predictive spectral baseline . This approach allows researchers to validate compound identity and purity through comparative spectroscopy.

Key Spectral Characteristics (Predicted)
  • Primary

    
     Transition (K-band):  ~250–260 nm (High Intensity)
    
  • Secondary

    
     / 
    
    
    
    Transition (B-band):
    ~315–325 nm (Medium Intensity)
  • Key Differentiator: Unlike its phenolic precursor, the target molecule exhibits pH-independent absorption in the 300–400 nm range, confirming the successful alkylation of the 2-hydroxyl group.

Theoretical Basis of Absorption

The UV-Vis spectrum of 5-Chloro-3-methoxy-2-propoxybenzaldehyde is governed by the electronic perturbations of the benzene chromophore.

  • The Chromophore: The core benzaldehyde unit absorbs near 250 nm.

  • Auxochromic Effects:

    • 2-Propoxy & 3-Methoxy Groups (+M Effect): These electron-donating groups raise the energy of the HOMO (Highest Occupied Molecular Orbital), narrowing the HOMO-LUMO gap and causing a bathochromic (red) shift relative to unsubstituted benzaldehyde. The 2-position substituent is particularly influential due to resonance interaction with the carbonyl group.

    • 5-Chloro Group (-I / +M Effect): The chlorine atom exerts a weak mesomeric donation but a strong inductive withdrawal. In polysubstituted systems, it typically induces a further bathochromic shift of 5–10 nm and a hyperchromic effect (increased intensity) due to enhanced polarizability.

Structural Evolution & Spectral Shift

The following diagram illustrates the logical progression of spectral shifts from the parent benzaldehyde to the target molecule.

SpectralEvolution Benzaldehyde Benzaldehyde (λmax ~245 nm) oVanillin o-Vanillin (2-OH, 3-OMe) (λmax ~252, 310 nm) Benzaldehyde->oVanillin + Auxochromes (Red Shift) ChloroVanillin 5-Chloro-o-vanillin (Precursor) (λmax ~255, 315 nm) oVanillin->ChloroVanillin + 5-Cl (Hyperchromic) Target TARGET: 5-Chloro-3-methoxy- 2-propoxybenzaldehyde (Etherified) (λmax ~258, 320 nm) ChloroVanillin->Target + Propylation (OH->OPr) (Loss of pH sensitivity)

Figure 1: Structural evolution leading to the target molecule's spectral profile. The transition from Chloro-vanillin to the Target involves 'locking' the phenol as a propyl ether.

Comparative Data Analysis

The following table contrasts the target molecule with its closest experimentally verified analogues. Use these values to benchmark your experimental results.

Table 1: Comparative UV-Vis Absorption Maxima (


) 
CompoundStructureSolvent

1 (nm)

2 (nm)
Key Spectral Feature
Benzaldehyde UnsubstitutedEthanol245280Baseline reference.
o-Vanillin 2-OH, 3-OMeEthanol252310Distinct phenolic band.
5-Chlorovanillin 5-Cl, 2-OH, 3-OMeMethanol256 315 Direct Precursor. Cl adds red shift.
Target Molecule 5-Cl, 2-OPr, 3-OMe Methanol ~258 (Predicted) ~320 (Predicted) No shift in base.
Syringaldehyde 4-OH, 3,5-diOMeEthanol230308Isomeric reference.
Critical Quality Attribute: The "Phenol Lock" Test

A definitive method to distinguish the target (Propyl ether) from its precursor (Free phenol) is the Alkaline Shift Test .

  • Precursor (5-Chloro-o-vanillin): Upon adding NaOH, the 2-OH group deprotonates to form a phenolate. This causes a massive red shift of the secondary band from ~315 nm to >350 nm (yellow color).

  • Target (Propyl Ether): Because the 2-position is blocked by the propyl group, adding NaOH causes no significant spectral shift . This is the primary confirmation of successful propylation.

Experimental Protocol for Validation

To accurately characterize 5-Chloro-3-methoxy-2-propoxybenzaldehyde, follow this self-validating protocol.

Reagents & Equipment[3][4]
  • Solvent: HPLC-grade Methanol or Ethanol (Cutoff <205 nm).

  • Blank: Pure solvent from the same batch.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–450 nm).

  • Cuvettes: Quartz (1 cm path length).

Step-by-Step Workflow
  • Stock Solution Preparation:

    • Weigh 10.0 mg of the target compound.

    • Dissolve in 100 mL Methanol (Concentration: 100 µg/mL).

  • Working Solution:

    • Dilute 1.0 mL of Stock into 9.0 mL Methanol (Final: 10 µg/mL).

    • Note: Absorbance at

      
       should be between 0.2 and 0.8 AU. Adjust dilution if necessary.
      
  • Baseline Correction:

    • Run a baseline scan with pure Methanol in both sample and reference paths.

  • Measurement:

    • Scan the Working Solution from 200 to 450 nm.

    • Record

      
       values and Absorbance.
      
  • Validation (The Alkaline Test):

    • Add 1 drop of 1M NaOH to the cuvette.

    • Mix and re-scan immediately.

    • Pass Criteria: The spectrum remains virtually unchanged (indicates pure ether).

    • Fail Criteria: A new peak appears >350 nm (indicates unreacted phenol precursor).

ExperimentalWorkflow Start Start: 10 mg Sample Dissolve Dissolve in 100mL MeOH (Stock: 100 µg/mL) Start->Dissolve Dilute Dilute 1:10 (Working: 10 µg/mL) Dissolve->Dilute ScanNeutral Scan UV (200-450 nm) Record λmax Dilute->ScanNeutral AddBase Add 1 drop 1M NaOH (Alkaline Shift Test) ScanNeutral->AddBase Decision Significant Shift (>30nm)? AddBase->Decision ResultPure PASS: Product is Ether (Target Confirmed) Decision->ResultPure No ResultImpure FAIL: Contains Phenol (Precursor Present) Decision->ResultImpure Yes

Figure 2: Experimental workflow for UV-Vis characterization and purity validation.

Conclusion

For researchers utilizing 5-Chloro-3-methoxy-2-propoxybenzaldehyde , the UV-Vis spectrum is a vital tool not just for identification, but for purity assessment. While the absolute absorption maxima are expected at ~258 nm and ~320 nm (in Methanol), the defining characteristic is the stability of the spectrum under alkaline conditions . This lack of solvatochromic shift confirms the integrity of the propoxy ether linkage, distinguishing it from the potentially contaminating 5-chlorovanillin precursor.

References

  • National Institute of Standards and Technology (NIST). UV/Vis and IR Spectra of Benzaldehyde and Methoxy-derivatives. NIST Chemistry WebBook, SRD 69.[3] Available at: [Link]

  • PubChem. 5-Chloro-2-hydroxy-3-methoxybenzaldehyde (Compound Summary). National Library of Medicine. Available at: [Link]

  • Robinson, R. A., & Kiang, A. K. (1955).[4] The Ionization Constants of Vanillin and Two of its Isomers. Journal of the Chemical Society. (Provides comparative data for o-vanillin spectral shifts). Available at: [Link]

  • El Dib, G., et al. (2008). UV absorption cross-sections of a series of dimethylbenzaldehydes. Journal of Physical Chemistry A. (Establishes baseline benzaldehyde absorption rules). Available at: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-3-methoxy-2-propoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
5-Chloro-3-methoxy-2-propoxybenzaldehyde
© Copyright 2026 BenchChem. All Rights Reserved.